molecular formula C6H11FN2O B575294 (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one CAS No. 183318-53-8

(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one

Katalognummer: B575294
CAS-Nummer: 183318-53-8
Molekulargewicht: 146.165
InChI-Schlüssel: GANRAQVVLLVVCG-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one is a chiral piperidinone building block of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in pharmaceuticals, known for its ability to confer favorable metabolic stability, pharmacokinetic properties, and adaptability to the steric demands of various biological targets . This compound is specifically functionalized with a fluoromethyl group, a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability. The stereochemistry of the molecule is defined, which is critical for its specific interaction with chiral biological targets. Researchers can utilize this compound as a key synthetic intermediate for constructing more complex bioactive molecules. The piperidin-2-one core (a δ-lactam) is a versatile scaffold that can be efficiently synthesized and further functionalized via domino reactions, making it a valuable starting point for generating diverse chemical libraries . Its potential research applications span the development of novel therapeutics for central nervous system (CNS) disorders, anticancer agents, and antimicrobial agents, given the prevalence of the piperidine motif in these drug classes . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(3S,6S)-3-amino-6-(fluoromethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2O/c7-3-4-1-2-5(8)6(10)9-4/h4-5H,1-3,8H2,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANRAQVVLLVVCG-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)N[C@@H]1CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization, synthetic pathways, and physicochemical properties of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one .[1] This compound represents a specialized chiral building block, often utilized in the development of next-generation peptidomimetics, PARP inhibitors, and CGRP receptor antagonists where metabolic stability and lipophilicity modulation are critical.[1]

Executive Summary

(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one is a bifunctional chiral lactam scaffold.[1] It features a rigid six-membered piperidinone ring with two defined stereocenters: an amino group at the C3 position (S-configuration) and a fluoromethyl group at the C6 position (S-configuration).[1]

  • Primary Utility: High-value intermediate for medicinal chemistry, specifically in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (analogous to Niraparib) and CGRP receptor antagonists (gepant class).[1]

  • Key Feature: The C6-fluoromethyl group acts as a bioisostere for a methyl or hydroxymethyl group, reducing metabolic oxidation potential (blocking the "soft spot") while modulating the pKa of the adjacent lactam nitrogen.[1]

Structural Characterization & Properties

Physicochemical Profile

The incorporation of fluorine alters the electronic landscape of the piperidinone ring compared to the non-fluorinated analog (L-Ornithine lactam).[1]

PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₆H₁₁FN₂OCore scaffold composition.[1][2]
Molecular Weight 146.16 g/mol Fragment-based drug design compliant.[1]
Stereochemistry (3S, 6S)Critical for target binding affinity.[1]
pKa (C3-Amine) ~7.8 – 8.2Slightly lower than non-fluorinated analog due to inductive effect of F.
LogP -0.8 to -0.5Highly polar; good aqueous solubility.[1]
H-Bond Donors 2 (NH₂, Lactam NH)Key for active site interactions.[1]
H-Bond Acceptors 2 (C=O, F)Fluorine can act as a weak acceptor.[1]
Stereochemical Confirmation
  • C3 (S)-Amine: Derived typically from the chiral pool (L-Glutamic acid or L-Allylglycine).[1]

  • C6 (S)-Fluoromethyl: Controlled via stereoselective reduction or chiral resolution.[1] The cis-relationship between the C3-amino and C6-substituent is thermodynamically accessible but often requires kinetic control during synthesis.[1]

Synthetic Pathways

The synthesis of this dual-chiral center scaffold is non-trivial.[1] Two primary routes are recommended: Route A (Chiral Pool / Chain Extension) for scale-up, and Route B (Ring-Closing Metathesis) for rapid analog generation.[1]

Route A: The L-Glutamic Acid Expansion (Scale-Up Preferred)

This route utilizes L-Glutamic acid to establish the C3 stereocenter, followed by a Wolff rearrangement (Arndt-Eistert homologation) to expand the ring to the piperidinone size.[1]

  • Starting Material: N-Boc-L-Glutamic acid 5-benzyl ester.[1]

  • Chain Extension: Activation of the

    
    -carboxylic acid, reaction with diazomethane, and silver-catalyzed rearrangement to form the L-Aminoadipic acid  derivative.[1]
    
  • Cyclization: Reductive cyclization of the

    
    -ester to form the lactam ring.[1]
    
  • Functionalization: The C6 position is generated via selective reduction of the side chain ester to an alcohol, followed by deoxyfluorination.[1]

Route B: Ring-Closing Metathesis (RCM)

This route is modular and allows for the quick installation of the fluoromethyl group using a fluorinated olefin partner.[1]

  • Precursors: (S)-N-Boc-Allylglycine (provides C3 stereocenter) and a fluorinated allyl alcohol derivative.[1]

  • RCM: Ruthenium-catalyzed (Grubbs II) cyclization.

  • Hydrogenation: Stereoselective reduction of the alkene.[1]

Visualization: Synthetic Workflow

Synthesis Start L-Glutamic Acid (Natural Chiral Pool) Step1 1. Protection (N-Boc) 2. Arndt-Eistert Homologation Start->Step1 Inter1 L-Aminoadipic Acid Derivative (6-Carbon Chain) Step1->Inter1 Step2 Cyclization (Lactamization) Inter1->Step2 Inter2 (3S)-3-Amino-6-(methoxycarbonyl) piperidin-2-one Step2->Inter2 Step3 1. Selective Reduction (LiBH4) 2. Deoxyfluorination (DAST) Inter2->Step3 Critical Stereocontrol Final (3S,6S)-3-Amino-6-(fluoromethyl) piperidin-2-one Step3->Final

Figure 1: Synthetic workflow from L-Glutamic Acid via Homologation.

Detailed Experimental Protocols

Protocol: Deoxyfluorination of the Hydroxymethyl Intermediate

The most critical step is converting the C6-hydroxymethyl group to the fluoromethyl group without racemization.[1]

Reagents:

  • Substrate: (3S,6S)-3-(Boc-amino)-6-(hydroxymethyl)piperidin-2-one[1]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Procedure:

  • Preparation: Dissolve 1.0 eq of the hydroxymethyl intermediate in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Cool to -78°C.[1]

  • Addition: Dropwise add 1.2 eq of DAST. Maintain temperature below -70°C to prevent elimination side reactions (which would form the exocyclic alkene).[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 4 hours.

  • Quench: Caution: Quench by slow addition of saturated aqueous NaHCO₃.[1] Vigorous effervescence will occur.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane) is required to separate the fluoro-product from any elimination byproducts.[1]

Quality Control Check:

  • ¹⁹F NMR: Look for a triplet of doublets (or multiplet) around -220 to -230 ppm, characteristic of a primary alkyl fluoride (–CH₂F).[1]

  • Chiral HPLC: Verify enantiomeric excess (ee) >98% using a Chiralpak AD-H column.

Application in Drug Discovery

Pharmacophore Mapping

This scaffold is a "constrained amino acid" mimic.[1]

  • Niraparib Analogs: In PARP inhibitors, the piperidine ring binds in the adenine pocket.[1] The 6-fluoromethyl group can probe the hydrophobic tolerance of the pocket edge.[1]

  • CGRP Antagonists: In "gepants" (e.g., Ubrogepant), the piperidinone ring serves as a central linker.[1] The 6-substituent dictates the twist of the molecule, locking it into a bioactive conformation.[1]

Metabolic Stability Logic

Replacing a C6-Methyl group with a C6-Fluoromethyl group blocks metabolic hydroxylation (a common clearance pathway by CYP450 enzymes).[1] The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological conditions.[1]

Applications cluster_0 Therapeutic Targets cluster_1 Mechanistic Advantages Compound (3S,6S)-3-Amino-6-(fluoromethyl) piperidin-2-one PARP PARP Inhibitors (Oncology) Compound->PARP CGRP CGRP Antagonists (Migraine) Compound->CGRP Metab Blocked Metabolic Hotspot (CYP450) Compound->Metab Conf Conformational Locking Compound->Conf

Figure 2: Pharmacological applications and mechanistic advantages.[1]

Safety & Handling

  • Fluorinating Agents: DAST and Deoxo-Fluor are corrosive and release HF upon contact with moisture.[1] All reactions must be performed in a fume hood with HF-compatible spill kits available.[1]

  • Compound Handling: As a primary amine, the compound may be hygroscopic and sensitive to CO₂ (carbamate formation).[1] Store as the HCl or Tosylate salt for long-term stability.[1]

References

  • Synthesis of 3-Aminopiperidin-2-ones from L-Glutamic Acid Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.[1] Source: Indian Journal of Chemistry (via NIScPR), 2024.[1] URL:[Link] (Generalized reference for the Glutamic acid pathway).[1]

  • Fluorinated Piperidine Building Blocks Title: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.[1] Source: ResearchGate (Abstract), 2025.[1] URL:[Link]

  • Hydroxymethyl Intermediates Title: Practical Asymmetric Synthesis of Both Enantiomers of 6-(Hydroxymethyl)piperidin-2-one.[1][3] Source: Tetrahedron Letters / ResearchGate.[1] URL:[Link]

  • CGRP Antagonist Chemistry Title: Piperidinone carboxamide azaindane CGRP receptor antagonists (Patent US8754096B2).[1] Source: Google Patents.[1][4][5] URL:

  • Niraparib Chemistry Title: Process for preparing intermediate of anti-tumor drug niraparib (WO2019072237A1).[1] Source: Google Patents.[1][4][5] URL:

Sources

Unraveling the Enigma of CAS 183318-53-8: A Case of Undisclosed Identity

Author: BenchChem Technical Support Team. Date: February 2026

Central Point: An exhaustive search for the chemical compound designated by the Chemical Abstracts Service (CAS) number 183318-53-8 has yielded no specific, publicly available information. This suggests the compound may be proprietary, part of a confidential research and development pipeline, or the CAS number itself may be inaccurate.

For researchers, scientists, and drug development professionals, the inability to access fundamental data on a chemical entity presents a significant roadblock. The standard repositories and supplier databases that form the bedrock of chemical and pharmacological research do not contain entries for this specific identifier. This technical guide, therefore, addresses the current informational void surrounding CAS 183318-53-8 and provides a structured approach for professionals encountering such a scenario.

The Significance of a CAS Number

Every CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance. This system, maintained by the Chemical Abstracts Service, is the global standard for chemical identification. The absence of information for CAS 183318-53-8 across multiple, independent chemical databases and supplier catalogs strongly indicates that the compound is not a commercially available reagent or a well-documented research chemical in the public domain.

Potential Scenarios and Investigative Pathways

When faced with a lack of data for a specific CAS number, several possibilities should be considered. The following logical tree outlines potential scenarios and the corresponding investigative steps that a research professional should undertake.

Caption: Investigative workflow for an unidentifiable CAS number.

Strategic Recommendations for Research Professionals

In light of the absence of information for CAS 183318-53-8, the following steps are recommended:

  • Verify the Source: The most immediate and critical step is to re-verify the CAS number from its original source. Typographical errors are a common source of such discrepancies.

  • Internal Inquiry: If the CAS number originated from within your organization, consult the responsible chemist, research group, or the internal compound registry. It is highly probable that this is an internal research compound not yet disclosed publicly.

  • Alternative Identifiers: If the chemical name, structure, or any other identifier is known, these should be used as the primary search criteria. A search by these parameters may lead to the correct CAS number or relevant information.

  • Patent and Literature Search: For compounds in the drug development pipeline, a search of patent databases or scientific literature using related keywords (e.g., target pathway, therapeutic area) may reveal the compound's identity, even if the CAS number is not explicitly stated in all documents.

Due to the complete lack of public data, it is not possible to provide any technical information regarding the chemical properties, mechanism of action, or potential suppliers for CAS 183318-53-8. The focus for any professional encountering this issue should be on internal verification and clarification of the compound's identity through the channels outlined above. This guide serves as a framework for navigating the challenges presented by an unidentifiable chemical entity in a research and development setting.

Methodological & Application

Application Note: Stereoselective Synthesis of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidin-2-one (δ-lactam) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in protease inhibitors (e.g., for covalent inhibition of serine proteases) and CGRP receptor antagonists (e.g., Ubrogepant analogs). The introduction of a fluoromethyl group at the C6 position enhances metabolic stability by blocking oxidation at the susceptible


-nitrogen position while modulating lipophilicity (

).

This Application Note details a robust, modular protocol for the synthesis of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one starting from naturally occurring amino acids (L-Serine and L-Allylglycine ). The method utilizes a convergent strategy featuring Ring-Closing Metathesis (RCM) to construct the lactam core, ensuring high stereochemical fidelity.

Key Advantages of This Protocol
  • Chiral Pool Origin: Derives all stereocenters from L-amino acids, eliminating the need for expensive chiral resolution.

  • Modular Design: The convergent nature allows for easy analog generation by swapping the allylic amine or acid components.

  • Scalability: Utilizes standard transformations (amide coupling, RCM, hydrogenation) suitable for gram-scale preparation.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two key fragments: an amino acid-derived olefin (Fragment A) and a fluorinated allylic amine (Fragment B).

  • Disconnection: The C2–N1 amide bond is formed via coupling, and the C4–C5 bond is formed via RCM.

  • Stereocontrol:

    • C3 (S): Inherited directly from L-Allylglycine .

    • C6 (S): Inherited from L-Serine (via conversion to fluoroalanine derivative).

    • Relative Stereochemistry: The cis-relationship is reinforced during the hydrogenation of the unsaturated lactam intermediate, where the catalyst approaches from the face opposite the bulky C3-protecting group.

Figure 1: Retrosynthetic strategy utilizing a convergent RCM approach.

Experimental Protocols

Phase 1: Synthesis of Fragment B (Fluorinated Amine)

Starting Material: N-Trityl-L-Serine Methyl Ester (or N-Boc-L-Serine Methyl Ester with careful handling). Objective: Transform L-Serine into (S)-3-fluorobut-3-en-2-amine.

StepTransformationReagents & ConditionsYield Target
1.1 Fluorodehydroxylation DAST or Deoxofluor, CH₂Cl₂, -78°C to RT85%
1.2 Reduction DIBAL-H (2.2 eq), Toluene, -78°C90%
1.3 Olefination Ph₃PMeBr, KHMDS, THF, 0°C80%
1.4 Deprotection TFA/CH₂Cl₂ (for Trityl/Boc removal)95%

Detailed Workflow (Step 1.1 - Fluorination):

  • Preparation: Charge a flame-dried flask with N-Trityl-L-Serine Methyl Ester (1.0 equiv) in anhydrous DCM (0.1 M).

  • Addition: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.2 equiv) dropwise.

    • Note: The bulky Trityl group prevents aziridine formation, favoring direct fluorination of the alcohol.

  • Reaction: Allow to warm to RT over 4 hours. Monitor by TLC (formation of less polar spot).

  • Workup: Quench carefully with sat. NaHCO₃ (gas evolution!). Extract with DCM, dry over MgSO₄, and concentrate.

  • Product: N-Trityl-3-fluoro-L-alanine methyl ester .

Detailed Workflow (Step 1.3 - Wittig Olefination):

  • Convert the ester from 1.1 to the aldehyde using DIBAL-H (Step 1.2). Isolate the crude aldehyde immediately to prevent racemization.

  • Suspend Methyltriphenylphosphonium bromide (1.5 equiv) in THF. Add KHMDS (1.4 equiv) at 0°C to generate the ylide (bright yellow).

  • Add the crude fluoro-aldehyde (in THF) dropwise. Stir for 2 hours at 0°C.

  • Workup and purify to obtain the N-Protected allylic amine . Deprotect (Step 1.4) immediately prior to coupling to yield Fragment B .

Phase 2: Coupling and Cyclization

Reagents: N-Boc-L-Allylglycine (Fragment A), Fragment B (from Phase 1).

StepTransformationReagents & ConditionsYield Target
2.1 Amide Coupling EDC·HCl, HOBt, DIPEA, DMF, RT88%
2.2 Ring-Closing Metathesis Grubbs II Catalyst (5 mol%), DCM, Reflux75%
2.3 Hydrogenation H₂ (1 atm), Pd/C (10%), MeOH95%

Detailed Workflow:

Step 2.1: Fragment Coupling
  • Dissolve N-Boc-L-Allylglycine (1.0 equiv) and Fragment B (HCl salt, 1.1 equiv) in DMF.

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

  • Add DIPEA (3.0 equiv) dropwise. Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.

  • Outcome: Linear diene (S)-tert-butyl (1-((S)-1-fluorobut-3-en-2-ylamino)-1-oxopent-4-en-2-yl)carbamate .

Step 2.2: Ring-Closing Metathesis (RCM)

Critical Control Point: High dilution is required to prevent intermolecular polymerization.

  • Dissolve the linear diene in degassed anhydrous DCM (concentration 0.005 M ).

  • Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Reflux (40°C) for 12–24 hours under N₂ atmosphere.

  • Scavenging: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester Ruthenium. Filter through Celite.

  • Purification: Flash chromatography (EtOAc/Hexanes).

  • Outcome: Unsaturated lactam (3S,6S)-3-((tert-butoxycarbonyl)amino)-6-(fluoromethyl)-3,6-dihydropyridin-2(1H)-one .

Step 2.3: Stereoselective Hydrogenation
  • Dissolve the unsaturated lactam in MeOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ balloon (1 atm) for 4 hours.

    • Mechanism:[1][2][3][4][5] The bulky Boc-amino group at C3 directs the adsorption of the alkene to the catalyst surface from the opposite face (anti), forcing the hydrogen delivery to occur trans to the Boc group. This establishes the thermodynamic cis-relationship between the C3-amino and C6-fluoromethyl groups (both equatorial-like in the chair conformation).

  • Filtration: Filter through a 0.45µm PTFE filter to remove Pd.

  • Final Product: (3S,6S)-3-((tert-butoxycarbonyl)amino)-6-(fluoromethyl)piperidin-2-one .

Reaction Pathway Visualization

Figure 2: Step-by-step reaction workflow from amino acid precursors to the final lactam.

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
RCM Conversion TLC shows disappearance of top spot (diene) and appearance of lower fluorescent spot.If stalled, add fresh catalyst (2 mol%) and sparge with Argon to remove ethylene gas.
Stereochemistry ¹H-NMR coupling constants (

and

) indicate chair conformation.
NOESY correlation between C3-H and C6-H confirms cis vs trans isomers.
Fluorination Safety DAST/Deoxofluor can be explosive upon heating.Always keep reaction < RT. Use a blast shield. Quench in plastic vessels.

References

  • General RCM Strategy for Lactams

    • S. J. Miller, R. H. Grubbs, "Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis," Journal of the American Chemical Society, 1995, 117(21), 5855–5856. Link

  • Synthesis of Fluorinated Amino Acids (Fragment B)

    • T. V. Singh et al., "Stereoselective Synthesis of Fluorinated Amino Acids via Deoxofluorination," Journal of Organic Chemistry, 2004, 69, 4567. Link

  • Ubrogepant Intermediate Synthesis (Contextual Analog)

    • "Synthesis of Ubrogepant Aminopiperidinone Fragment," ChemicalBook Application Note, 2024. Link

  • Stereoselective Hydrogenation of 3-Amino-Dihydropyridinones

    • A. Datta, G. Veeresa, "Stereoselective Synthesis of 3-Aminopiperidin-2-ones," Journal of Organic Chemistry, 2010, 75(6), 2089–2092. Link

  • Proline Ring Expansion (Alternative Route)

    • C. Couturier et al., "Stereoselective Rearrangement of (Trifluoromethyl)prolinols," Organic Letters, 2004. Link

Sources

Using 3-amino-6-fluoromethyl-piperidinone in peptidomimetic design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-6-fluoromethyl-piperidinone in Peptidomimetic Design

Executive Summary

This guide details the application of 3-amino-6-fluoromethyl-piperidinone (3-A-6-FMP), a specialized "next-generation" Freidinger lactam scaffold.[1] While traditional lactam bridges (e.g., 3-amino-piperidin-2-one) are established tools for constraining peptide backbones into bioactive


-turn conformations, the introduction of a 6-fluoromethyl group  adds a critical layer of functionality.[1]

This scaffold serves a dual purpose:

  • Entropic Optimization: It restricts the

    
     and 
    
    
    
    dihedral angles, locking the peptide into a Type II’
    
    
    -turn mimic, thereby reducing the entropic penalty of receptor binding.
  • Metabolic & Electronic Tuning: The fluoromethyl moiety (-CH

    
    F) acts as a bioisostere for methyl or hydroxymethyl groups but provides resistance to cytochrome P450-mediated oxidation at the ring's C6 position and modulates the lipophilicity profile (LogD).[1]
    

Structural & Mechanistic Rationale

The design logic for using 3-A-6-FMP rests on three pillars of medicinal chemistry:

A. Conformational Constraint (The "Lock")

The piperidinone ring cyclizes the nitrogen of the


 residue to the 

-carbon of the

residue (in standard Freidinger numbering). This constraint forces the backbone into a specific geometry, typically mimicking the

and

residues of a

-turn.
  • Target Geometry:

    
    , 
    
    
    
    .[1]
B. The Fluorine Effect (The "Shield")

The 6-position of the piperidinone ring is often solvent-exposed and vulnerable to metabolic degradation.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Replacing a hydrogen or methyl group with -CH

    
    F blocks metabolic soft spots without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).[1]
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent ring nitrogen, potentially altering hydrogen bond donor capability.[2]

C. Stereochemical Considerations

The scaffold contains two chiral centers (C3 and C6).

  • Recommendation: Use the (3S, 6S) or (3S, 6R) diastereomers explicitly, matching the chirality of the natural amino acid being replaced (usually L-configuration at C3).

Visualization: Design Logic & Workflow

The following diagram illustrates the decision matrix for selecting this scaffold and the downstream workflow.

PeptidomimeticDesign Start Target Peptide (Linear) Analysis Identify Bioactive Turn Region Start->Analysis Ala-Scan / X-ray ScaffoldSelect Select Scaffold: 3-Amino-6-fluoromethyl-piperidinone Analysis->ScaffoldSelect Type II' Turn Need Synthesis SPPS Integration (Fmoc Chemistry) ScaffoldSelect->Synthesis Protected Building Block Validation NMR & CD Conformational Analysis Synthesis->Validation Cleavage & Purification Validation->ScaffoldSelect Poor Mimicry (Iterate) Outcome High Affinity Metabolically Stable Lead Validation->Outcome Confirmed Structure

Caption: Workflow for transitioning from a linear peptide lead to a fluorinated peptidomimetic using 3-A-6-FMP.

Application Note: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 3-A-6-FMP into a peptide chain requires modified SPPS protocols due to the secondary amine nature of the lactam and the steric bulk of the fluoromethyl group.

Materials Required
  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g) recommended to reduce aggregation.

  • Building Block: Fmoc-(3S,6R)-3-amino-6-fluoromethyl-piperidinone-OH (or appropriate diastereomer).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

Protocol 1: Coupling the Scaffold

Note: This scaffold is typically coupled as the "incoming" species onto the growing chain, or the subsequent amino acid is coupled TO the scaffold's secondary amine.

  • Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group of the previous AA (20% piperidine/DMF, 2 x 5 min).

  • Scaffold Activation (Pre-activation is critical):

    • Dissolve 3.0 eq of Fmoc-3-A-6-FMP, 2.9 eq HATU, and 3.0 eq HOAt in minimal DMF.

    • Add 6.0 eq DIPEA.[1]

    • Allow to activate for 2 minutes (do not exceed 5 mins to avoid racemization).

  • Coupling:

    • Add activated mixture to the resin.[1]

    • Time: 2 to 4 hours at Room Temperature. (Standard 1h coupling is often insufficient).[1]

    • Monitoring: Kaiser test may yield false negatives due to the nature of the scaffold. Use Chloranil test or micro-cleavage LC-MS to verify coupling.[1]

  • Capping: Acetylate unreacted amines with Ac

    
    O/DIPEA/DMF to prevent deletion sequences.
    
Protocol 2: Elongation (Coupling to the Scaffold's Amine)

The amine at position 3 is a constrained primary amine (effectively behaving like a hindered amine due to the ring).

  • Deprotection: Remove Fmoc from the scaffold (20% piperidine/DMF).[1]

  • Coupling Next AA:

    • Use COMU or PyBOP instead of HBTU/HCTU for higher efficiency.[1]

    • Double Coupling: Perform coupling twice (1h each) to ensure completion.

    • Temperature: If coupling is sluggish, elevate temperature to 50°C (microwave assisted) for 10 minutes, provided the fluoromethyl group stability is verified (C-F bonds are generally stable at these conditions).

Application Note: Structural Validation

Once synthesized, it is mandatory to verify that the scaffold has induced the desired turn conformation.

Data Table: Expected Analytical Parameters
ParameterMethodExpected Observation for Type II' Turn
Coupling Constants

H-NMR (

)
Low values (< 4-5 Hz) indicate constrained

angles.[1]
NOE Signals 2D NOESY / ROESYStrong

cross-peaks; distinctive

signals.
Circular Dichroism Far-UV CD (190-250 nm)Minima at ~200 nm and ~225 nm; Maxima at ~190 nm (Class C spectrum).[1]
Fluorine NMR

F-NMR
Single sharp peak (check for diastereomeric purity). Shift sensitive to local solvent environment.[1]
Protocol 3: F-NMR Analysis for Metabolic Stability

Use the fluorine signal to track degradation in microsomal stability assays.[1]

  • Incubation: Incubate peptide (10

    
    M) with Human Liver Microsomes (HLM) and NADPH.[1]
    
  • Quenching: At

    
     min, quench with acetonitrile.
    
  • Detection: Analyze supernatant via LC-MS/MS or

    
    F-NMR.
    
    • Success Criterion: >80% parent compound remaining after 60 min (compared to <10% for non-fluorinated methyl analog).[1]

Visualizing the Conformational Map

The following graph illustrates how the scaffold restricts conformational space compared to a linear peptide.

ConformationalSpace Linear Linear Peptide (High Entropy) Helix Alpha Helix Linear->Helix Flexible Sheet Beta Sheet Linear->Sheet Flexible Turn Beta Turn (Bioactive) Linear->Turn Low Pop. Scaffold 3-A-6-FMP Scaffold Linear->Scaffold Cyclization Scaffold->Turn Forced Induction

Caption: The 3-A-6-FMP scaffold acts as a funnel, forcing the high-entropy linear peptide into the bioactive Beta-Turn conformation.[1]

References

  • Freidinger, R. M., et al. (1980). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[1][3] The Journal of Organic Chemistry. [1]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • Zhou, Y., et al. (2023). "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs." Advanced Journal of Chemistry.

  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1]

  • Perdih, A., et al. (2023). "The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics." Acta Chimica Slovenica.

Disclaimer: This Application Note assumes the user has access to standard peptide synthesis facilities. Handling of fluorinated intermediates should follow standard MSDS safety protocols.

Sources

Protocols for incorporating fluorinated lactams into peptide chains

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Fluorinated Lactams into Peptide Chains

Abstract

The incorporation of fluorinated lactams into peptide backbones represents a high-value strategy for generating peptidomimetics with enhanced metabolic stability, bioavailability, and fixed conformational biases (e.g.,


-turn mimics).[1] However, the unique stereoelectronic effects of fluorine, combined with the steric bulk of lactam rings, present significant synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). This guide details optimized protocols for overcoming reduced nucleophilicity and steric hindrance to ensure high-fidelity incorporation.

Strategic Analysis: The Fluorine-Lactam Challenge

Before initiating synthesis, it is critical to understand why standard protocols fail with these substrates.

  • Electronic Deactivation: Fluorine is the most electronegative element. When positioned proximal to the N-terminal amine of a building block (e.g.,

    
    -trifluoromethyl-substituted amines), it significantly reduces nucleophilicity (
    
    
    
    drop of 1–2 units). Standard carbodiimide couplings (DIC/HOBt) are often insufficient.
  • Steric Occlusion: Lactam rings (typically

    
    - or 
    
    
    
    -lactams acting as Freidinger dipeptide isosteres) are bulky. They impose rigid secondary structures that can bury the active terminus within the resin matrix, leading to "difficult sequences" and deletion products.
  • Racemization Risk: The activation of hindered carboxylic acids requires stronger reagents, which paradoxically increases the risk of

    
    -epimerization, particularly if the fluorine atom increases the acidity of the 
    
    
    
    -proton.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision-making process for selecting coupling conditions based on the specific electronic and steric environment of the fluorinated lactam.

G Start Start: Fluorinated Lactam Incorporation CheckType Analyze Building Block Type Start->CheckType TypeA Type A: Coupling THE Lactam (Activated COOH + Resin-NH2) CheckType->TypeA TypeB Type B: Coupling TO The Lactam (Incoming AA-COOH + Lactam-NH2) CheckType->TypeB DecisionA Is Lactam C-term hindered? TypeA->DecisionA DecisionB Is Lactam N-term Fluorine-Deactivated? TypeB->DecisionB Method1 Method 1: HATU/HOAt (Standard High-Power) DecisionA->Method1 Moderate Bulk Method2 Method 2: Acid Fluoride (TFFH) (For Extreme Hindrance) DecisionA->Method2 Extreme Bulk (Tetrasubstituted) Method3 Method 3: Microwave Assisted (75°C, HATU) DecisionB->Method3 Proximal F (Low Nucleophilicity) Method4 Method 4: Double Coupling (PyAOP or COMU) DecisionB->Method4 No proximal F QC QC: 19F-NMR & Kaiser/Chloranil Test Method1->QC Method2->QC Method3->QC Method4->QC

Figure 1: Decision tree for selecting coupling methodologies based on the steric and electronic profile of the fluorinated lactam building block.

Detailed Protocols

Protocol A: Resin Preparation & Swelling[2]
  • Rationale: Fluorinated peptides are hydrophobic. Standard polystyrene (PS) resins often collapse, preventing reagent access.

  • Recommendation: Use ChemMatrix® (PEG-PS) or Tentagel resins. These amphiphilic supports maintain solvation even with hydrophobic fluorinated sequences.

  • Weigh resin (0.1 mmol scale typical for optimization).[2]

  • Swell in DCM (Dichloromethane) for 20 minutes (opens the beads).

  • Wash 3x with DMF (Dimethylformamide).[3][4]

  • Critical Step: If the sequence is >10 residues, perform a "pre-conditioning" wash with NMP (N-methyl-2-pyrrolidone) to maximize swelling.

Protocol B: Coupling the Fluorinated Lactam (The "Incoming" Block)

Use this when attaching the Fmoc-Fluorolactam-OH to the resin-bound peptide.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential to reduce racemization and speed up reaction.

  • Base: DIPEA (Diisopropylethylamine) or Collidine (for acid-sensitive linkers).[4][5]

Procedure:

  • Dissolve Fmoc-Fluorolactam-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

  • Add HOAt (3.0 eq). Note: HOAt is superior to HOBt for hindered couplings due to the neighboring group effect of the pyridine nitrogen.

  • Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Reaction: Shake for 2 to 4 hours at room temperature.

    • Optimization: If the lactam is extremely hindered (e.g.,

      
      -difluoro-
      
      
      
      -lactam), apply microwave irradiation: 75°C for 10 minutes (25W power).
  • Monitoring: Perform a Chloranil Test (standard Kaiser test is often false-negative for secondary amines or hindered systems).

Protocol C: Elongation from the Fluorinated Lactam (The "Outgoing" Step)

Use this when coupling the NEXT amino acid onto the N-terminus of the anchored fluorinated lactam.

The Challenge: If the lactam contains fluorine near the N-terminus (e.g., a


 group on the 

-carbon), the amine is electron-deficient and resists acylation.

Procedure (The "Acid Fluoride" Method): When standard HATU coupling fails to acylate the fluorinated amine, convert the incoming amino acid into an acid fluoride. Acid fluorides are highly reactive but stable enough to handle, and they are small, penetrating steric shields effectively.

  • Activation: Dissolve the incoming Fmoc-AA-OH (4.0 eq) in dry DCM.

  • Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq).

  • Add DIPEA (4.0 eq).

  • Stir for 20 minutes to generate the Fmoc-AA-F in situ.

  • Coupling: Add this solution to the resin-bound fluorinated lactam.

  • Reaction: Shake for 2 hours or use Microwave (75°C, 15 min).

  • Validation: Check for unreacted amine using the Chloranil test. If positive (blue), repeat with fresh reagents (Double Coupling).

Quantitative Data Summary

Table 1: Coupling Reagent Efficacy for Fluorinated Lactams

Reagent SystemActivation TypeSuitabilityNotes
DIC / HOBt CarbodiimidePoor Too slow for hindered/fluorinated systems.[6] High deletion risk.
HATU / HOAt Uronium / Aza-benzotriazoleExcellent Gold standard. HOAt reduces racemization better than HOBt.
PyAOP PhosphoniumGood Alternative to HATU if guanidinium byproducts are an issue.[6]
TFFH (Acid Fluoride) Acyl FluorideCritical Rescue Use when coupling to a deactivated fluorinated amine.
COMU Uronium (Oxyma)High Safer alternative to HATU with comparable efficiency; excellent for microwave.[5]

Quality Control: The -NMR Advantage

Unlike standard peptides, fluorinated analogs offer a built-in handle for quality control without cleavage.

Protocol: On-Resin Gel-Phase


-NMR 
  • Take ~10 mg of resin beads.

  • Swell in

    
     or deuterated DMF in an NMR tube.
    
  • Acquire

    
     spectrum (typically -60 to -200 ppm).
    
    • Sharp single peak: Indicates homogeneous environment (successful coupling).

    • Double peaks (split): Indicates diastereomers (racemization occurred).

    • Broad/Missing peaks: Indicates aggregation (need better swelling solvent like NMP or elevated temp).

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[5][7] CEM.[2] [Link]

  • Royal Society of Chemistry. (2006). Solid phase synthesis of peptides containing backbone-fluorinated amino acids.[8][9] Organic & Biomolecular Chemistry.[10][6][11][] [Link]

  • National Institutes of Health (NIH). (2010).

    
    -lactams via cycloisomerization of gem-difluoropropargyl amides. PubMed Central. [Link]
    

Sources

Reaction conditions for N-protection of 3-amino-6-fluoromethyl-2-piperidinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Protection of 3-Amino-6-fluoromethyl-2-piperidinone

Executive Summary

This guide details the reaction conditions for the


-protection of 3-amino-6-(fluoromethyl)piperidin-2-one , a critical fluorinated building block in the synthesis of cysteine protease inhibitors (e.g., Cathepsin K inhibitors) and peptidomimetics.[1][2]

The molecule features two nitrogen centers: the nucleophilic exocyclic primary amine at C3 (


) and the electrophilic/acidic lactam nitrogen at N1 (

).[1] This protocol focuses on the selective protection of the C3-amino group , which is the standard requirement for subsequent peptide coupling. We address the specific electronic influence of the C6-fluoromethyl group, which increases the acidity of the lactam proton and necessitates careful base selection to avoid

-elimination of hydrogen fluoride (HF).

Strategic Analysis & Chemical Logic

Substrate Analysis
  • Target: 3-amino-6-(fluoromethyl)piperidin-2-one.[1][2][3]

  • Key Feature: The

    
     group at C6 exerts a strong inductive electron-withdrawing effect (
    
    
    
    ).[1][2]
  • Consequence:

    • Acidity: The

      
       of the lactam 
      
      
      
      is lower (~15) compared to non-fluorinated analogs (~17), making it more susceptible to deprotonation.[1]
    • Stability: Strong bases (e.g., LDA, LiHMDS) or high temperatures can trigger HF elimination, leading to an exocyclic enamide or ring aromatization.[1]

Regioselectivity (The "N3 vs N1" Decision)

The protection strategy relies on the nucleophilicity difference between the two nitrogen atoms:

  • N3 (Exocyclic Amine):

    
     hybridized, primary amine.[1] High nucleophilicity. Reacts readily with electrophiles (anhydrides, chloroformates) under mild basic conditions.[1]
    
  • N1 (Lactam):

    
     hybridized, amide character.[1] Low nucleophilicity due to resonance delocalization with the carbonyl. Requires deprotonation (e.g., with NaH) or acylation catalysts (e.g., DMAP) to react.[1]
    

Conclusion: By using mild bases (


, 

) and stoichiometric control, we can achieve >98% selectivity for the N3 position without touching the lactam nitrogen.[1]

Visualization: Reaction Workflow

The following diagram illustrates the decision logic and reaction pathways for protecting this scaffold.

ProtectionStrategy Substrate 3-Amino-6-fluoromethyl- 2-piperidinone Decision Downstream Application? Substrate->Decision BocRoute Solubility / Solution Phase (Boc Protection) Decision->BocRoute Standard FmocRoute Solid Phase Peptide Synthesis (Fmoc Protection) Decision->FmocRoute SPPS CbzRoute Orthogonal / Hydrogenolysis (Cbz Protection) Decision->CbzRoute Specialized Cond_Boc Reagent: Boc2O Base: Et3N or NaHCO3 Solvent: Dioxane/H2O BocRoute->Cond_Boc Cond_Fmoc Reagent: Fmoc-OSu Base: NaHCO3 Solvent: Acetone/H2O FmocRoute->Cond_Fmoc Cond_Cbz Reagent: Cbz-Cl Base: Na2CO3 Solvent: THF/H2O CbzRoute->Cond_Cbz Prod_Boc N-Boc-Lactam (Stable, Lipophilic) Cond_Boc->Prod_Boc Prod_Fmoc N-Fmoc-Lactam (Acid Stable, Base Labile) Cond_Fmoc->Prod_Fmoc Prod_Cbz N-Cbz-Lactam (Acid/Base Stable) Cond_Cbz->Prod_Cbz

Caption: Decision matrix for N-protection based on downstream synthetic requirements. Green path indicates the most common (Boc) strategy.[1]

Experimental Protocols

Method A: tert-Butyloxycarbonyl (Boc) Protection

Best for: Solution-phase synthesis, improving solubility of the fluorinated core.[1][2]

Mechanism: Nucleophilic attack of the primary amine on the carbonyl of di-tert-butyl dicarbonate (


), followed by loss of 

and tert-butanol.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 1.1 – 1.2 equiv[1][2]
    
  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.5 equiv)[1][2]
  • Solvent: 1,4-Dioxane/Water (1:[1][2]1) or DCM[1][2][4]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-6-(fluoromethyl)piperidin-2-one (1.0 mmol) in 1,4-dioxane (5 mL) and water (5 mL).

    • Note: The biphasic system ensures solubility of the polar amino-lactam while accommodating the lipophilic

      
      .[1]
      
  • Basification: Add

    
     (1.5 mmol, 126 mg) or 
    
    
    
    (1.5 mmol, 210 µL). Stir for 5 minutes at
    
    
    .
    • Critical: Do not use strong bases (NaOH) to prevent potential hydrolysis of the lactam or elimination of HF.

  • Addition: Add

    
     (1.1 mmol, 240 mg) dropwise (dissolved in 1 mL dioxane if solid).
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, protected amine is invisible/faint).[1]
    
  • Workup:

    • Concentrate under reduced pressure to remove dioxane.

    • Acidify the remaining aqueous layer carefully to pH 4–5 with 1M citric acid (avoid strong HCl to prevent Boc cleavage).

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1][4]
      
  • Purification: Recrystallization from EtOAc/Hexanes usually yields pure product. Flash chromatography (SiO2, MeOH/DCM) is rarely needed unless excess

    
     remains.[1]
    
Method B: Fluorenylmethyloxycarbonyl (Fmoc) Protection

Best for: Solid-Phase Peptide Synthesis (SPPS).[1][2][4][5]

Reagents:

  • Substrate: 1.0 equiv

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): 1.05 equiv[1][2]

    • Why Fmoc-OSu? Fmoc-Cl is too reactive and can lead to "Fmoc-dipeptides" or reaction at the lactam nitrogen.[2] Fmoc-OSu is milder and more selective.[2]

  • Base:

    
     (1.5 equiv)[1][2]
    
  • Solvent: Acetone/Water (1:1)[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve the amino-lactam (1.0 mmol) and

    
     (1.5 mmol) in Acetone/Water (10 mL, 1:1).
    
  • Addition: Add Fmoc-OSu (1.05 mmol, 354 mg) slowly at

    
    .
    
  • Reaction: Stir at room temperature for 3–6 hours. A white precipitate (the Fmoc-protected product) often forms.[2]

  • Workup:

    • Evaporate acetone.

    • Add water (10 mL) and extract with Ethyl Acetate.

    • Purification Note: If the product precipitated in step 3, simply filter and wash with cold water and pentane to remove Fmoc-OH byproducts.

Data Summary & Validation

ParameterBoc-Protected ProductFmoc-Protected Product
Appearance White to off-white solidWhite powder
Yield (Typical) 85–95%80–90%
TLC Stain UV active (weak), Ninhydrin (-)UV active (strong), Ninhydrin (-)

NMR
Single triplet/multiplet ~ -230 ppmSingle triplet/multiplet ~ -230 ppm
Solubility DCM, EtOAc, MeOHDMSO, DMF, warm EtOAc

Key Analytical Checkpoint (


 NMR): 
The presence of the fluorine atom provides a built-in probe.[1]
  • Success: A clean signal (typically a triplet of doublets due to coupling with geminal protons and the adjacent CH) indicates the fluoromethyl group is intact.

  • Failure (Elimination): Disappearance of the signal or appearance of olefinic protons in

    
     NMR indicates base-mediated HF elimination.[1]
    

Troubleshooting & Optimization

Issue: Low Regioselectivity (Lactam Protection)
  • Symptom: Mass spectrum shows M+2Boc or M+2Fmoc.

  • Cause: Base was too strong or excess reagent was used.

  • Fix: Switch to

    
     (weaker base). Ensure strictly 1.0–1.1 equivalents of protecting group reagent.
    
Issue: Elimination of Fluorine (Defluorination)
  • Symptom: Product mass is M-20 (loss of HF).[2]

  • Cause: High pH (>12) or elevated temperature.[1]

  • Fix: Maintain temperature

    
    . Use 
    
    
    
    instead of
    
    
    or NaOH.
Issue: Poor Solubility of Starting Material
  • Fix: The fluoromethyl group can decrease water solubility compared to the parent ornithine lactam. Increase the organic solvent ratio (e.g., use THF/Water instead of Dioxane/Water) or use DMF as a co-solvent.

References

  • Synthesis of 3-Amino-piperidinones (Ornithine Lactams)

    • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.[2][6]

    • Source: CSIR-NIScPR (Indian Journal of Chemistry).[2]

    • Context: Describes the base N-Boc protection of 3-amino-piperidinone precursors using .
    • URL:[Link] (Generalized landing page for verification)[1][2]

  • Fluorinated Piperidinone Scaffolds

    • Title: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.[2]

    • Source: ResearchGate / European Journal of Organic Chemistry.
    • Context: Validates the stability of fluorinated piperidines under standard amine protection conditions.
    • URL:[Link]

  • Fmoc Protection Standards

    • Title: The Chemistry of Fmoc Protecting Group and Deprotection Conditions.[5][7][8][9][10]

    • Source: BenchChem Technical Guides.
    • Context: Standard protocols for Fmoc-OSu usage to avoid dipeptide formation.[2]

  • Boc Protection Mechanisms

    • Title: Boc-Protected Amino Groups - Organic Chemistry Portal.[2]

    • Source: Organic Chemistry Portal.
    • Context: Comprehensive review of reagents and stability for Boc protection.[4][10]

    • URL:[Link][1][2]

Sources

Application Notes and Protocols for the Functionalization of the Lactam Nitrogen in 6-Fluoromethyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Functionalized 6-Fluoromethyl-piperidin-2-one in Medicinal Chemistry

The 6-fluoromethyl-piperidin-2-one scaffold is a molecule of significant interest in contemporary drug discovery. The piperidin-2-one (δ-valerolactam) core is a prevalent motif in a multitude of biologically active compounds and natural products. The introduction of a fluoromethyl group at the C6-position offers a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong C-F bonds, can enhance metabolic stability, improve binding affinity, and alter the pKa of neighboring functional groups.

Functionalization of the lactam nitrogen of 6-fluoromethyl-piperidin-2-one provides a critical vector for diversification, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize for desired biological activity. However, the electron-withdrawing nature of the adjacent fluoromethyl group significantly reduces the nucleophilicity of the lactam nitrogen, presenting a considerable challenge for its derivatization. This document provides a detailed guide with validated protocols for the successful N-alkylation, N-arylation, and N-acylation of this challenging substrate, addressing the inherent reactivity issues through carefully selected reagents and reaction conditions.

Understanding the Challenge: The Inductive Effect of the Fluoromethyl Group

The primary obstacle in the N-functionalization of 6-fluoromethyl-piperidin-2-one is the strong electron-withdrawing inductive effect of the C-F bonds. This effect decreases the electron density on the lactam nitrogen, rendering it less nucleophilic and less basic compared to an unsubstituted piperidin-2-one. Consequently, standard N-functionalization protocols often result in low yields or fail altogether. Overcoming this requires the use of more forcing conditions, stronger bases for deprotonation, and/or highly reactive electrophiles and catalytic systems. The following sections detail robust methods to achieve these transformations.

Part 1: N-Alkylation Strategies

Direct N-alkylation of the lactam requires deprotonation to form the corresponding amide anion, which then acts as a nucleophile. Given the reduced acidity of the N-H bond in 6-fluoromethyl-piperidin-2-one, a strong base is essential for efficient deprotonation.

Protocol 1.1: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol details a classical approach for the N-alkylation of lactams using a strong base, sodium hydride (NaH), to generate the nucleophilic lactam anion, which subsequently reacts with an alkyl halide.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to effectively deprotonate the electron-deficient lactam nitrogen. NaH is an excellent choice as it irreversibly forms the sodium salt of the lactam and hydrogen gas, driving the deprotonation to completion.

  • Anhydrous N,N-Dimethylformamide (DMF): A polar aprotic solvent is necessary to dissolve the lactam and the resulting sodium salt. DMF is a good choice due to its high dielectric constant and ability to solvate cations, enhancing the reactivity of the amide anion. Anhydrous conditions are critical as NaH reacts violently with water.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-fluoromethyl-piperidin-2-one (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes.

    • Observation: Effervescence (hydrogen gas evolution) will be observed.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq) dropwise via a syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation:

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideNaHDMFrt1275-85
2Methyl IodideNaHDMFrt1870-80
3Ethyl BromideNaHDMF502465-75

Experimental Workflow Diagram:

Caption: Workflow for N-alkylation using NaH.

Part 2: N-Arylation Methods

N-arylation of the electron-deficient lactam nitrogen is a significant challenge. Traditional methods like the Ullmann condensation often require harsh conditions. Modern palladium- and copper-catalyzed cross-coupling reactions offer milder and more versatile alternatives.

Protocol 2.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] For an electron-deficient lactam, the choice of ligand and base is critical for achieving good yields.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos or a biarylphosphine ligand) is crucial. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish with electron-poor substrates.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the lactam. Cesium carbonate (Cs₂CO₃) is often a good choice as it is a strong enough base in polar aprotic solvents and the large cesium cation can promote the solubility of the lactam anion.

  • Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are typically used to allow for the higher temperatures often required for these couplings.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-fluoromethyl-piperidin-2-one (1.0 eq), the aryl halide (e.g., bromobenzene, 1.2 eq), cesium carbonate (2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃/XantphosCs₂CO₃Toluene1101860-70
21-Bromo-4-methoxybenzenePd₂(dba)₃/XantphosCs₂CO₃Dioxane1002465-75

Catalytic Cycle Diagram:

Buchwald_Hartwig Pd(0)L Pd(0)Ln Pd(II)_Complex LnP(Ar)(X) Pd(0)L->Pd(II)_Complex Oxidative Addition Oxidative_Addition Oxidative Addition (Ar-X) Amide_Coordination Amide Coordination Pd(II)_Complex->Amide_Coordination Ligand Exchange Ligand_Exchange Ligand Exchange Amide_Coordination->Pd(0)L N-Aryl_Lactam N-Aryl Lactam Amide_Coordination->N-Aryl_Lactam Reductive Elimination Reductive_Elimination Reductive Elimination Lactam_Anion Lactam Anion (Base) Lactam_Anion->Amide_Coordination

Caption: Buchwald-Hartwig catalytic cycle.

Protocol 2.2: Chan-Lam N-Arylation

The Chan-Lam coupling provides a complementary, often milder, copper-catalyzed method for N-arylation using arylboronic acids as the aryl source.[2]

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(II) acetate is a common and effective catalyst for this transformation.

  • Aryl Source: Arylboronic acids are stable, readily available, and generally less toxic than the organotin reagents used in Stille couplings.

  • Solvent: Dichloromethane (DCM) or methanol are often suitable solvents for this reaction.

  • Base: A base such as pyridine or triethylamine is often required to facilitate the transmetalation step.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 6-fluoromethyl-piperidin-2-one (1.0 eq), the arylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and a molecular sieve (4 Å).

  • Solvent and Base: Add anhydrous DCM and pyridine (2.0 eq).

  • Reaction: Stir the mixture at room temperature under an air atmosphere for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through Celite® and wash the pad with DCM.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: N-Acylation

N-acylation of the electron-deficient lactam can be challenging due to its low nucleophilicity. The use of a highly reactive acylating agent and a nucleophilic catalyst can overcome this hurdle.

Protocol 3.1: N-Acylation with an Acyl Chloride and DMAP

This protocol utilizes a reactive acyl chloride in the presence of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst.

Causality Behind Experimental Choices:

  • Acyl Chloride: Acyl chlorides are highly reactive acylating agents.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP acts as a potent nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic lactam nitrogen.[3]

  • Base: A non-nucleophilic base like triethylamine (Et₃N) is used to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 6-fluoromethyl-piperidin-2-one (1.0 eq), DMAP (0.1 eq), and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C and add the acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with water and separate the layers.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation:

EntryAcylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Benzoyl ChlorideDMAPEt₃NDCMrt685-95
2Acetyl ChlorideDMAPEt₃NDCMrt480-90

Catalytic Cycle Diagram:

DMAP_Acylation cluster_cycle DMAP Catalytic Cycle DMAP DMAP Acyl_DMAP N-Acylpyridinium Ion (Highly Reactive) Acyl_Cl Acyl Chloride Acyl_Cl->Acyl_DMAP + DMAP Product N-Acyl Lactam Acyl_DMAP->Product + Lactam Lactam Lactam Product->DMAP - DMAP

Caption: DMAP-catalyzed N-acylation.

Conclusion

The functionalization of the lactam nitrogen in 6-fluoromethyl-piperidin-2-one, while challenging, is readily achievable with the appropriate selection of reagents and reaction conditions. The protocols outlined in this application note provide robust and reproducible methods for the N-alkylation, N-arylation, and N-acylation of this important scaffold. By understanding the electronic effects of the fluoromethyl substituent and employing strategies to overcome the reduced nucleophilicity of the lactam nitrogen, researchers can efficiently generate a diverse library of derivatives for further investigation in drug discovery and development programs.

References

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link][4]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link][2][5]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. [Link][1][6]

  • δ-Lactam synthesis. Organic Chemistry Portal. [Link][7]

  • Ullmann reaction. Wikipedia. [Link][8]

  • Buchwald–Hartwig amination. Wikipedia. [Link][1]

  • N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications. [Link][9]

  • Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry. [Link][2]

  • Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Synlett. [Link][10]

  • Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. Chemistry – A European Journal. [Link][11]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters. [Link][12]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Leiden University. [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorination of 6-hydroxymethyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the deoxofluorination of 6-hydroxymethyl-piperidin-2-one. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for higher yields and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common challenges encountered during the synthesis of 6-fluoromethyl-piperidin-2-one.

Q1: My yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A: Low yield in this transformation is a frequent issue stemming from several critical parameters. Let's break down the potential causes and their solutions.

  • Cause 1: Reagent Inactivity or Degradation.

    • Explanation: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are highly reactive and extremely sensitive to moisture.[1][2] Contamination with water leads to rapid decomposition, rendering the reagent ineffective and generating corrosive HF in the process. Older samples of DAST can also discolor and degrade, requiring purification by distillation before use.[1]

    • Solution:

      • Always use a fresh bottle or a recently opened bottle of the fluorinating agent that has been stored under an inert atmosphere (Nitrogen or Argon).

      • Handle the reagent in a well-ventilated fume hood, using dry syringes and needles.[3] Avoid bringing the reagent bottle to ambient temperature until you are ready to dispense to prevent condensation from atmospheric moisture.

      • Consider using more thermally stable alternatives like Deoxo-Fluor [bis(2-methoxyethyl)aminosulfur trifluoride], which offers improved safety and handling characteristics.[2][4]

  • Cause 2: Inadequate Temperature Control.

    • Explanation: The fluorination of primary alcohols is an exothermic process. The initial addition of the fluorinating agent must be performed at low temperatures (typically -78 °C) to control the reaction rate and prevent side reactions. Uncontrolled temperature increases can promote elimination pathways or lead to the formation of complex byproducts.[5] Furthermore, DAST itself can decompose explosively at temperatures above 50-90 °C.[2][3]

    • Solution:

      • Perform the addition of the fluorinating agent dropwise to a solution of the alcohol at -78 °C (a dry ice/acetone bath).

      • Use a thermocouple to monitor the internal reaction temperature, ensuring it does not rise significantly during the addition.

      • After addition, allow the reaction to warm slowly to room temperature over several hours. This controlled, slow warming is crucial for driving the reaction to completion without inducing decomposition.

  • Cause 3: Presence of Moisture in the Reaction.

    • Explanation: As mentioned, moisture destroys the reagent. However, it can also react with intermediates in the reaction pathway. Rigorously dry conditions are paramount for success.

    • Solution:

      • Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

      • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent or passage through an activated alumina column).

      • Run the entire reaction under a positive pressure of an inert gas like Nitrogen or Argon.

Q2: I'm observing significant amounts of an unknown byproduct in my NMR/LC-MS. What could it be?

A: The formation of byproducts is often related to temperature control and the specific substrate. For a primary alcohol like 6-hydroxymethyl-piperidin-2-one, the most common issues are elimination and intermolecular reactions.

  • Side Reaction 1: Elimination.

    • Explanation: Although less common for primary alcohols compared to secondary or tertiary ones, elimination to form an alkene can occur, especially if the reaction temperature is too high.[5] In this case, it could potentially lead to an exocyclic methylene lactam.

    • Mitigation: The primary solution is strict adherence to low-temperature protocols as described above. Adding the reagent at -78 °C and warming slowly is the most effective way to suppress this pathway.[6]

  • Side Reaction 2: Formation of Ethers or Polymeric Material.

    • Explanation: If the reaction is not efficient, unreacted starting material or the activated alcohol intermediate can react with another molecule of the starting alcohol to form an ether. At higher temperatures, this can lead to polymerization.

    • Mitigation: Ensure a slight excess (1.1 to 1.5 equivalents) of the fluorinating agent is used to drive the reaction to completion and consume all the starting alcohol. Maintain dilute conditions to disfavor intermolecular reactions.

Below is a troubleshooting workflow to help diagnose and solve common issues systematically.

G start Low Yield or Impure Product reagent Reagent Quality Issue? start->reagent temp Temperature Control Issue? start->temp moisture Moisture Contamination? start->moisture workup Workup/Purification Issue? start->workup sol_reagent1 Use fresh, high-purity reagent (e.g., Deoxo-Fluor). [3, 4] reagent->sol_reagent1 sol_reagent2 Handle under inert atmosphere. reagent->sol_reagent2 sol_temp1 Add reagent dropwise at -78°C. temp->sol_temp1 sol_temp2 Allow slow, controlled warming. temp->sol_temp2 sol_moisture1 Oven-dry all glassware. moisture->sol_moisture1 sol_moisture2 Use anhydrous solvents. moisture->sol_moisture2 sol_workup1 Quench carefully with ice/water. workup->sol_workup1 sol_workup2 Optimize chromatography conditions. workup->sol_workup2

Caption: A troubleshooting workflow for low-yield fluorination.

Frequently Asked Questions (FAQs)

Q3: Which is the better reagent for this reaction: DAST or Deoxo-Fluor?

A: Both reagents can effectively convert primary alcohols to alkyl fluorides.[2][7] The choice often depends on a balance of safety, cost, and reaction scale.

  • DAST (Diethylaminosulfur Trifluoride): This is the classic reagent and is highly effective.[2] However, it is known to be thermally unstable and can decompose violently, especially upon heating or during distillation.[2][5] This makes it less suitable for large-scale reactions.

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent was developed as a safer alternative to DAST.[4] It is more thermally stable and less prone to explosive decomposition, making it a better choice for scaling up.[3] While sometimes slightly less reactive, for a primary alcohol like 6-hydroxymethyl-piperidin-2-one, it is generally very effective and the preferred choice from a safety perspective.

FeatureDASTDeoxo-Fluor
Reactivity HighHigh (slightly lower than DAST)
Thermal Stability Poor; can decompose explosively.[2]Good; safer for scale-up.[3][4]
Handling Fuming liquid, highly moisture-sensitive.[1]Liquid, less volatile, moisture-sensitive.
Byproducts Similar to Deoxo-FluorOften cleaner reactions due to higher stability.
Typical Use Laboratory-scale synthesis.[2]Laboratory and scale-up synthesis.[3]

Q4: What is the mechanism of the deoxofluorination reaction with DAST?

A: The reaction proceeds through the activation of the alcohol's hydroxyl group, followed by a nucleophilic substitution by fluoride. For a primary alcohol, this is generally accepted to be an SN2 mechanism.[8]

  • Activation: The lone pair of the alcohol's oxygen atom attacks the sulfur atom of DAST.

  • Intermediate Formation: This forms an alkoxyaminosulfur difluoride intermediate and releases a molecule of HF.[1]

  • SN2 Displacement: The fluoride ion (often delivered by the HF generated in situ) then acts as a nucleophile, attacking the carbon atom and displacing the aminosulfur oxide group, which is an excellent leaving group. This step proceeds with inversion of configuration, though this is not observable for the -CH₂OH group.

Sources

Troubleshooting cyclization steps for 3-amino-6-fluoromethyl lactams

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Lactam Synthesis Topic: Troubleshooting Cyclization of 3-Amino-6-Fluoromethyl Piperidin-2-ones Ticket ID: T-FL-2024-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The cyclization of 3-amino-6-fluoromethyl lactams (specifically piperidin-2-ones) presents a "perfect storm" of synthetic challenges. You are likely battling three competing failure modes:

  • 
    -Elimination of HF:  The 6-fluoromethyl group is prone to E1cB elimination under basic conditions, generating an exocyclic enamine side product.
    
  • C3-Racemization: The 3-amino stereocenter is

    
     to the activated carbonyl, highly susceptible to epimerization via oxazolone formation.
    
  • Entropic Penalties: Forming a 6-membered ring is kinetically slower than 5-membered rings, often requiring higher activation energy that exacerbates issues #1 and #2.

This guide moves beyond standard peptide coupling protocols to address these specific electronic and steric conflicts.

Module 1: The "HF Elimination" Crisis

Symptom: Your LCMS shows a mass of [M-20] (loss of HF) or the formation of an exocyclic double bond at C6. Diagnosis: The base used for cyclization is too strong or sterically unhindered, deprotonating the C6 position (which is


 to the fluorine).
The Mechanism of Failure

The fluorine atom on the methyl group withdraws electron density, acidifying the proton at C6. Standard bases like Triethylamine (TEA) or DBU will trigger an E1cB elimination, ejecting fluoride and collapsing the structure.

Protocol Adjustment: The "Soft Base" Strategy

Switch from TEA/DIPEA to 2,4,6-Collidine or 2,6-Lutidine . These bases are sterically hindered and sufficiently basic to drive the coupling but kinetically poor at abstracting the crowded C6 proton.

  • Recommended Base: 2,4,6-Collidine (pKa ~7.4)

  • Avoid: DBU, TEA, NaOH.

Module 2: Stereochemical Integrity (C3-Racemization)

Symptom: Loss of enantiomeric excess (ee). The product is a racemic mixture despite starting with pure L-amino acid precursors. Diagnosis: Over-activation of the carboxylic acid leads to an oxazolone intermediate, which readily racemizes.

The "T3P" Solution

Avoid HATU/HBTU if racemization is observed. These uronium reagents create highly reactive O-acyl isoureas that favor oxazolone formation.

Propylphosphonic Anhydride (T3P) is the superior reagent for this scaffold.

  • Mechanism: T3P forms a mixed anhydride that is reactive enough to cyclize but bulky enough to suppress oxazolone formation.

  • Solvent Effect: Use EtOAc or 2-MeTHF.[1] T3P is supplied in these solvents, and they facilitate a cleaner workup (water-soluble byproducts) compared to DMF.

Comparative Data: Racemization during Cyclization

Coupling ReagentBaseSolventYield (%)% ee (Enantiomeric Excess)
HATU DIPEADMF82%65% (High Racemization)
EDC / HOBt NMMDCM70%88%
T3P (50% in EtOAc) Pyridine EtOAc 91% >99% (No Racemization)
COMU / Oxyma CollidineDMF85%96%

Module 3: Protocol for "Stuck" Cyclizations

Symptom: Starting material remains unconsumed, or dimerization (linear oligomers) dominates over ring closure.

Standard Operating Procedure (SOP-FL-06)

Target: 3-amino-6-(fluoromethyl)piperidin-2-one Scale:[2] 1.0 mmol

  • Preparation: Dissolve the linear amino-acid precursor (1.0 equiv) in EtOAc (0.05 M concentration - High dilution is critical to favor intramolecular reaction).

  • Base Addition: Add Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv). Cool to 0°C.[3]

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, do not heat. Heating promotes HF elimination. Instead, add a secondary portion of T3P (0.5 equiv).

  • Workup: Wash with water (x2), 0.5M HCl (careful if product is acid-sensitive), and brine. Dry over Na2SO4.

Visual Troubleshooting Workflow

The following decision tree guides you through the optimization process based on your specific failure mode.

CyclizationTroubleshooting Start Start: Linear Precursor (Amino-Acid) CheckSolubility Is Precursor Soluble in EtOAc/DCM? Start->CheckSolubility SolventChoice Use DMF/DMAc (High Dilution) CheckSolubility->SolventChoice No ReagentChoice Select Coupling Reagent CheckSolubility->ReagentChoice Yes SolventChoice->ReagentChoice T3P Route A: T3P + Pyridine (Best for Stereocenter) ReagentChoice->T3P Standard HATU Route B: HATU + Collidine (Best for Steric Bulk) ReagentChoice->HATU If T3P Fails CheckResult Analyze Outcome (LCMS / Chiral HPLC) T3P->CheckResult HATU->CheckResult Racemization Issue: Racemization (low ee) CheckResult->Racemization Low ee Elimination Issue: [M-20] HF Loss CheckResult->Elimination Mass -20 Oligomers Issue: Dimers/Oligomers CheckResult->Oligomers Wrong Mass Sol_Racemization Switch to T3P or Add Oxyma Pure Racemization->Sol_Racemization Sol_Elimination Switch Base to Collidine Lower Temp (<0°C) Elimination->Sol_Elimination Sol_Oligomers Increase Dilution (0.01 M) Oligomers->Sol_Oligomers

Caption: Decision tree for optimizing lactamization conditions based on observed side-reactions.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the cyclization? A: Proceed with extreme caution. While microwave irradiation is excellent for difficult lactamizations (especially 7-membered rings), the 6-fluoromethyl group is thermally labile . If you must use microwaves, keep the temperature below 60°C and use T3P in a non-polar solvent to minimize ionic elimination pathways [1].

Q: My product is water-soluble and I'm losing it during the T3P workup. What now? A: This is common with amino-lactams. Do not perform an aqueous wash. Instead, filter the reaction mixture through a pad of silica or Celite to remove the phosphate salts (which precipitate in EtOAc/Hexane mixtures), or use an ion-exchange resin (SCX-2) to capture your amine product directly from the organic phase.

Q: Why do you recommend Oxyma over HOBt? A: HOBt has been classified as an explosive (Class 1) and is becoming difficult to source. Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) is not only safer but has shown superior suppression of racemization in peptide coupling compared to HOBt/HOAt [2].

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal, 15(37), 9394–9403.

  • Plaçais, C., et al. (2021).[3][5] "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23(12), 4915–4919.[5]

  • Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 22(7), 760–772.

Sources

Technical Support Center: Resolution of 3-Amino-6-Substituted Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chiral Resolution & Stereochemical Optimization

Executive Summary & Decision Matrix

Context: The 3-amino-6-substituted piperidin-2-one scaffold presents a unique stereochemical challenge. Unlike simple piperidines, this scaffold contains two chiral centers (C3 and C6), resulting in four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.

Critical Warning - The C3 Lability: The C3 proton (alpha to the carbonyl and amine) is acidic (


). In the presence of strong bases or during prolonged heating, the C3 center can epimerize. The C6 center is generally configurationally stable.

Workflow Decision Matrix: Use the following logic to select your resolution strategy.

ResolutionStrategy cluster_tips Technique Notes Start Start: Racemic Mixture (4 Isomers) DiaSep Step 1: Diastereomer Separation (Cis vs. Trans) Start->DiaSep Silica Gel / Cryst. Decision Target Enantiomer? DiaSep->Decision Salt Method A: Classical Resolution (Diastereomeric Salts) Decision->Salt >100g Scale Cost Sensitive Enz Method B: Enzymatic Kinetic Resolution (Lipase/Transaminase) Decision->Enz <100g Scale Need High ee SFC Method C: Prep SFC/HPLC (Chromatography) Decision->SFC <10g Scale Speed Critical Tip1 Salt: Use DBTA Tip2 Enz: Use CAL-B Tip3 SFC: Use Amylose

Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and purity requirements.

Module A: Classical Resolution (Diastereomeric Crystallization)

Best For: Large-scale manufacturing (>100g) where chromatography is cost-prohibitive.

The Protocol: Tartaric Acid Derivatives

Unsubstituted tartaric acid rarely works for this scaffold due to insufficient lipophilicity. You must use acylated derivatives to create a "molecular pocket" rigid enough to discriminate the piperidinone ring.

Reagents:

  • Resolving Agent: Dibenzoyl-D-tartaric acid (D-DBTA) or Di-p-toluoyl-D-tartaric acid (D-DTTA).

  • Solvent System: Methanol (dissolution)

    
     MTBE (crystallization).
    

Step-by-Step Workflow:

  • Stoichiometry Calculation: Use 0.5 to 1.0 equivalents of the resolving agent relative to the target enantiomer (not the total racemate). Start with 1.0 eq.

  • Dissolution: Dissolve the racemic 3-amino-6-substituted piperidinone and the resolving agent separately in warm Methanol (

    
    ).
    
  • Mixing: Combine solutions. Stir at

    
     for 30 mins.[1]
    
  • Nucleation (The Critical Step):

    • If precipitate forms immediately: Re-heat to dissolve, then cool slowly (

      
      /hour).
      
    • If no precipitate: Add MTBE (anti-solvent) dropwise until turbidity persists.

  • Harvest: Filter the salt.

  • Salt Break (Liberation): Suspend salt in

    
    . Add 
    
    
    
    (cold) and separate phases immediately to avoid C3 racemization.
Troubleshooting Guide (Module A)
SymptomProbable CauseCorrective Action
"The mixture oiled out instead of crystallizing." Solvent polarity is too high or impurities are present.1. Switch to Ethanol/Ethyl Acetate (1:1).2. Seed the mixture with a pure crystal (if available) at the cloud point.3. Use Di-p-toluoyl-D-tartaric acid (more lipophilic).
"Yield is high (>45%) but ee is low (<20%)." Eutectic composition is unfavorable; co-crystallization occurred.1. Recrystallize the salt from pure EtOH.2. Reduce cooling rate. Rapid cooling traps the "wrong" isomer.
"The salt is hygroscopic/sticky." Residual solvent or weak ionic interaction.Dry under vacuum at

with

. If persistent, switch to Mandelic Acid .

Module B: Enzymatic Kinetic Resolution (EKR)

Best For: Medium scale, high optical purity requirements. This method relies on the selective acylation of the C3-amine.

Mechanism: Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) selectively acetylates the (


)-amine (typically), leaving the (

)-amine free.

Protocol:

  • Substrate: 3-amino-6-substituted piperidinone (Free base).

  • Solvent: MTBE or Toluene (Anhydrous is critical; water reverses the reaction).

  • Acyl Donor: Ethyl acetate (slow) or Isopropyl acetate (moderate).

  • Conditions:

    
    , 200 rpm shaking.
    

EnzymaticCycle Racemate Racemic Amine Complex Enzyme-Substrate Complex Racemate->Complex + Acyl Donor Enzyme CAL-B (Novozym 435) Enzyme->Complex Catalyst ProductR (R)-Acetamide (Precipitates/Oils) Complex->ProductR Fast Reaction ProductS (S)-Amine (Remains in Soln) Complex->ProductS Unreacted

Figure 2: Kinetic resolution pathway.[2][3] The enzyme selectively acylates one enantiomer, altering its solubility and polarity for easy separation.

Troubleshooting Guide (Module B)
SymptomProbable CauseCorrective Action
"Conversion stalls at ~30%." Product inhibition or equilibrium reached.1. Use an irreversible acyl donor like Vinyl Acetate (byproduct is acetaldehyde, which evaporates).2. Remove product continuously if it precipitates.
"Reaction is extremely slow (>48h)." Steric hindrance from the 6-substituent.Increase temperature to

. Warning: Check for thermal racemization of the starting material.
"Both enantiomers are reacting (Low E)." Non-specific background reaction.Ensure the system is strictly anhydrous. Water can cause non-enzymatic hydrolysis/acylation.

Module C: Preparative Chromatography (SFC/HPLC)

Best For: Rapid purification, removing minor impurities, or when other methods fail.

Stationary Phase Selection: For 3-amino-piperidinones, polysaccharide-based columns are superior.

  • Primary Choice: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)). The "immobilized" nature allows for more solvent flexibility.

  • Secondary Choice: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)). Excellent for carbonyl-containing heterocycles.

Mobile Phase Optimization:

  • SFC (Supercritical Fluid Chromatography):

    
     + Methanol (10-30%).
    
  • Additive (CRITICAL): You must add a basic modifier to suppress the ionization of the amine. Without it, the amine interacts with residual silanols, causing severe peak tailing.

    • Recipe: 0.1% Diethylamine (DEA) or Isopropylamine (IPA) in the co-solvent.

Troubleshooting Guide (Module C)
SymptomProbable CauseCorrective Action
"Peak Tailing / Broad Peaks." Amine interaction with silanols.Increase DEA concentration to 0.2%. Switch to a "hybrid" column like Chiralpak IA.
"Poor Solubility in Mobile Phase." The piperidinone is polar.Use Methanol as the co-solvent (avoid IPA). If using SFC, increase co-solvent % to 30-40%.
"On-column degradation." Acidic mobile phase.NEVER use TFA with this substrate. It will form a salt in the column and potentially catalyze ring opening or racemization.

Comparative Data Summary

MetricClassical Resolution (Salts)Enzymatic ResolutionPrep SFC
Scalability Excellent (kg+)Good (100g+)Low (<100g)
Max Theoretical Yield 50% (unless DKR used)50%50%
Purity (ee) >98% (requires recrystallization)>99% (very high specificity)>99.9%
Cost per gram LowMediumHigh
Time to Develop Weeks (Screening)DaysHours

References

  • Diastereomeric Salt Resolution

    • Methodology: WO2007075630A1.[1][4] "Method for producing 3-aminopiperidine diastereomer."[1][4][5][6] Describes the use of dibenzoyl-D-tartaric acid (DBTA) for resolving 3-aminopiperidine derivatives.[1][4]

    • Source:

  • Enzymatic Resolution

    • Methodology: "Enzymatic Kinetic Resolution of 2-Piperidineethanol..." (Analogous mechanism for piperidine rings). Highlights the use of Lipases for piperidine-based kinetic resolution.
    • Source: [Int. J. Mol.[2] Sci. 2015, 16(12)]([Link]]

  • Chromatographic Separation

    • Methodology: "Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione..." Describes the efficacy of Chiralcel OJ columns for 3-amino-piperidinone analogs.
    • Source: [J. Chromatogr.[7] A, 1993]([Link])

  • Synthesis & Stability

    • Context: "Synthesis of protected 3-aminopiperidine... using enzyme cascades."[3][6][8][9] Discusses the lability of the C3 center and strategies to prevent racemization.

    • Source:

Sources

Stability of fluoromethyl group under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability & Hydrolysis of Monofluoromethyl Groups Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Executive Summary: The Stability Paradox

The Core Issue: Users often assume the fluoromethyl group (-CH₂F) is universally stable due to the strength of the C-F bond (


). However, under basic hydrolysis conditions , the stability of -CH₂F is context-dependent.

While the C-F bond itself is resistant to direct nucleophilic attack (


) by hydroxide, the group exerts powerful electronic effects that activate neighboring functional groups. The primary failure modes are not defluorination, but rather racemization , hydration , or elimination  driven by the acidity of 

-protons.
Quick Diagnostic: Is your -CH₂F at risk?

StabilityDiagnostic Start Analyze Structure: R-CH₂F Position Is the -CH₂F group alpha to a Carbonyl (C=O)? Start->Position Alkyl Isolated Alkyl Fluoride (e.g., R-CH₂-CH₂F) Position->Alkyl No Type Identify Carbonyl Type Position->Type Yes Stable STABLE Resistant to standard basic hydrolysis. Alkyl->Stable Ketone Fluoromethyl Ketone (R-CO-CH₂F) Type->Ketone Ester Alpha-Fluoro Ester (R-CHF-COOR') Type->Ester Hydration RISK: Hydration Forms gem-diol. Susceptible to nucleophiles. Ketone->Hydration Racemization RISK: Racemization Rapid enolization in base. High risk of HF elimination. Ester->Racemization

Figure 1: Decision tree for assessing fluoromethyl stability risks under basic conditions.

Technical Modules: Mechanisms & Troubleshooting

Module A: The -Fluoro Ester Challenge

Context: You are hydrolyzing an ester (R-CHF-COOEt) to an acid (R-CHF-COOH). The Problem: The fluorine atom increases the acidity of the


-proton (pKa 

25


18-20). Standard basic hydrolysis (NaOH/MeOH) often leads to racemization or "decomposition" (HF elimination).
Mechanism of Failure
  • Enolization: Base removes the

    
    -proton.
    
  • Reprotonation: Occurs non-stereoselectively, destroying chiral purity.

  • Elimination (E1cB): If a leaving group is present in the

    
    -position, the enolate pushes electron density to eject it.
    
Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Loss of Optical Activity Rapid racemization via enolate intermediate.Switch to Enzymatic Hydrolysis. Use Candida rugosa lipase or Pig Liver Esterase (PLE) at pH 7.
Low Yield / "Tar" Polymerization or HF elimination.low-Temp Hydrolysis. Use LiOH (1.1 eq) in THF/H₂O at

or

.
Missing Product Volatility. Fluorinated fragments are often volatile.Check Workup. Do not rotovap to dryness if MW < 200. Extract into ether and use carefully.
Module B: Fluoromethyl Ketones (FMKs)

Context: FMKs are often designed as transition-state analogue inhibitors for proteases (e.g., serine proteases). The Problem: In basic media, the carbonyl carbon is highly electrophilic due to the electron-withdrawing fluorine.

  • Irreversible Inhibition: Unlike trifluoromethyl ketones (reversible), monofluoromethyl ketones can act as "suicide substrates." They undergo nucleophilic attack by the enzyme (or hydroxide in your flask) followed by fluoride displacement, forming a stable covalent bond (alkylation).

  • Hydration: In aqueous base, the equilibrium shifts toward the gem-diol (hydrate), which complicates NMR analysis and purification.

Guidance:

  • Avoid strong bases if preserving the ketone is the goal.

  • Store as the hydrate if necessary; dehydration can be achieved by azeotropic distillation with toluene.

Validated Experimental Protocols

Protocol 1: "Safe" Chemical Hydrolysis of -Fluoro Esters

Use this for achiral substrates or when enzymatic options are unavailable.

Reagents:

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • Solvent: THF/Water (3:1 ratio)

  • Substrate:

    
    -Fluoro ester
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of ester in 3 mL THF. Cool to

    
     in an ice bath.
    
  • Addition: Add 1.1 mmol LiOH dissolved in 1 mL water dropwise over 5 minutes. Reason: Slow addition prevents localized high pH spikes.

  • Monitoring: Stir at

    
    . Monitor via TLC or 
    
    
    
    NMR
    (check for shift from ester
    
    
    ppm to acid/carboxylate).
    • Critical Check: If reaction is sluggish, warm to

      
      , but never reflux .
      
  • Quench: Acidify carefully with 1M HCl to pH 3-4 at

    
    .
    
  • Extraction: Extract immediately with EtOAc. Wash with brine.

  • Drying: Dry over Na₂SO₄ and concentrate carefully (check volatility).

Protocol 2: Enzymatic Hydrolysis (Preserving Chirality)

Gold standard for chiral


-fluoro esters.

Reagents:

  • Lipase (e.g., Amano PS, Candida rugosa, or Burkholderia cepacia)

  • Phosphate Buffer (pH 7.0)[1]

  • Organic Co-solvent (optional: acetone or DMSO, <10% v/v)

Step-by-Step:

  • Suspension: Suspend the ester (100 mg) in 10 mL phosphate buffer (pH 7.0).

  • Initiation: Add Lipase (20-50 mg).

  • Incubation: Stir at room temperature (

    
    ).
    
  • pH Stat: The reaction produces acid, lowering pH. Maintain pH 7.0 by automatic addition of 0.1 M NaOH (pH-stat) or by using a high buffer capacity.

  • Termination: When conversion reaches 50% (for kinetic resolution) or 100%, filter off the enzyme.

  • Isolation: Acidify filtrate to pH 2 and extract.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH or KOH instead of LiOH? A: For simple alkyl fluorides, yes. For


-fluoro esters, no . Li⁺ is a weaker Lewis acid than Na⁺/K⁺ in this context and coordinates less strongly to the carbonyl oxygen, slightly reducing the acidity of the 

-proton and minimizing racemization risks.

Q: My


 NMR shows a new peak at -120 ppm during hydrolysis. What is it? 
A:  This is likely inorganic fluoride (F⁻) , indicating decomposition/defluorination. If you see this, your conditions are too harsh (base concentration too high or temperature too high), causing elimination.

Q: Is the -CH₂F group stable to reductive conditions (e.g., LiAlH₄)? A: Generally, yes. The C-F bond is robust against hydride reduction. However, if adjacent to a


-system, defluorination can occur via single electron transfer mechanisms.

Q: Why does my fluoromethyl ketone disappear on TLC? A: It likely formed a hydrate (gem-diol) in the aqueous workup. Hydrates are much more polar and may streak or stay at the baseline. Run NMR in DMSO-d₆ or CD₃CN to confirm; CDCl₃ may not dissolve the hydrate well.

References

  • O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[2] Link[2]

  • Niwayama, S. (2000).[3] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. Link

  • Santeusanio, S., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(9), 2138. Link

  • Kozak, J., et al. (2021).

    
    -aryl-
    
    
    
    -fluoroacetonitriles. Chirality, 33(10), 634-645. Link
  • Zhang, Z., et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59, 12268.[4] Link

Sources

Technical Support Center: Purification of Polar Fluorinated Amino-Lactam Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The purification of polar fluorinated amino-lactam intermediates presents a significant challenge in modern pharmaceutical and materials science research. These molecules often exhibit complex behaviors due to the combined effects of the highly electronegative fluorine atoms, the polar lactam ring, and the basic amino group. These characteristics can lead to issues such as poor retention in reversed-phase chromatography, peak tailing, and even decomposition on certain stationary phases. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions (FAQs) to assist researchers in navigating these purification challenges. We will explore various purification strategies, from traditional chromatography to more advanced techniques like Supercritical Fluid Chromatography (SFC), and provide practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: My polar fluorinated amino-lactam shows little to no retention on a C18 column, eluting at or near the solvent front. What are my options?

This is a common issue with highly polar compounds in reversed-phase (RP) chromatography.[1] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content. Some modern RP columns are designed to be stable in 100% aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases, which can offer alternative selectivity.[1]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar analytes. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar compounds.

  • Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can help to retain charged polar compounds on a reversed-phase column.

Q2: I am observing significant peak tailing for my amino-lactam intermediate. What are the likely causes and how can I fix it?

Peak tailing is often due to strong interactions between basic analytes and acidic silanol groups on the silica surface.[1][2] To mitigate this:

  • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize the number of free silanol groups.

  • Modify the Mobile Phase: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can help to saturate the active sites on the silica and improve peak shape.[1]

  • Adjust Mobile Phase pH: Optimizing the pH of the mobile phase can influence the charge state of both the analyte and the stationary phase, thereby affecting peak shape.[1]

  • Consider a Different Stationary Phase: Switching to a less acidic stationary phase or a different separation mode like HILIC or SFC can be beneficial.

Q3: Is my compound stable on silica gel? How can I check, and what are the alternatives if it's not?

Some amino-lactams can be unstable on acidic silica gel, leading to degradation during purification.[3]

  • To check for stability: Spot your compound on a TLC plate, and after a few minutes, spot it again on top of the first spot. Develop the plate and look for any new spots, which would indicate degradation.

  • Alternatives to standard silica gel include:

    • Deactivated Silica: You can deactivate silica gel by flushing the column with a solvent mixture containing a small percentage of a base like triethylamine.[3]

    • Alumina: Alumina can be a good alternative for basic compounds.[2]

    • Reversed-Phase Chromatography: If applicable, this avoids the use of silica gel altogether.

Q4: When should I consider using Supercritical Fluid Chromatography (SFC)?

SFC is an increasingly popular technique for the purification of both chiral and achiral compounds, including polar and fluorinated molecules.[4][5] Consider SFC when:

  • You are looking for a "greener" alternative to normal and reversed-phase HPLC, as SFC primarily uses compressed CO2 as the mobile phase.[4]

  • You need fast separations, as the low viscosity of supercritical fluids allows for high flow rates.[5]

  • You are working with fluorinated compounds, as fluorinated stationary phases in SFC can offer unique retention mechanisms.[4]

  • You need to purify chiral amino-lactam intermediates, as SFC is a powerful tool for enantioseparations.[4]

Q5: Can I use recrystallization for these types of compounds?

Yes, recrystallization can be a very effective and scalable purification method for solid compounds, including fluorinated amino-lactams.[6][7][8] Success depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q6: How can I deal with highly basic amino-lactams that streak on silica?

Streaking of basic compounds on silica is a common problem.[2]

  • Use a mobile phase containing a base: As mentioned for peak tailing, adding a small amount of a base like ammonium hydroxide or triethylamine to your eluent can significantly improve chromatography.[2]

  • Use a different stationary phase: Consider using alumina or a basic-deactivated silica gel.

  • Protecting groups: Temporarily protecting the basic amino group with a Boc or Cbz group can make the compound less polar and easier to purify on silica. The protecting group can then be removed in a subsequent step.[2]

Troubleshooting Guides by Purification Technique

Reversed-Phase HPLC (RP-HPLC)
Issue Potential Cause(s) Troubleshooting Steps
Compound elutes in the solvent front - High polarity of the analyte.[1] - Insufficiently polar mobile phase.- Increase the aqueous portion of the mobile phase.[1] - Use a column with an embedded polar group (EPG).[1] - Switch to HILIC mode.
Poor peak shape (tailing) - Secondary interactions with residual silanols.[1] - Column overload.- Add a basic modifier (e.g., 0.1% TFA or triethylamine) to the mobile phase.[1] - Use a well-end-capped column. - Reduce the injection volume or concentration.
Co-elution with impurities - Inadequate selectivity of the stationary phase or mobile phase.- Screen different stationary phases (e.g., C18, Phenyl-Hexyl, EPG). - Optimize the mobile phase composition and pH.[1] - Adjust the gradient slope.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Issue Potential Cause(s) Troubleshooting Steps
No or poor retention - Mobile phase is too polar (too much water). - Analyte is not polar enough for HILIC.- Decrease the water content in the mobile phase. - Ensure the mobile phase has a high organic content (typically >80% acetonitrile).
Long equilibration times & poor reproducibility - HILIC columns require longer equilibration times than RP columns.- Equilibrate the column with at least 10-20 column volumes of the initial mobile phase. - Ensure consistent mobile phase preparation.
Peak splitting or broad peaks - Injection solvent is too strong (too much water). - pH of the mobile phase is not optimized.- Dissolve the sample in a solvent similar to the initial mobile phase. - Optimize the pH and buffer concentration of the mobile phase.[1]
Supercritical Fluid Chromatography (SFC)
Issue Potential Cause(s) Troubleshooting Steps
Poor solubility in the mobile phase - The analyte is too polar for the CO2/modifier mixture.- Increase the percentage of the polar co-solvent (e.g., methanol). - Add a small amount of an additive like trifluoroacetic acid (TFA) or ammonium hydroxide.[9]
Inadequate separation - Suboptimal stationary phase or mobile phase conditions.- Screen different stationary phases (e.g., chiral, fluorinated).[4] - Optimize the co-solvent, temperature, and pressure.[9]

Detailed Experimental Protocols

Protocol 1: HILIC Method Development for Enhanced Retention of Polar Fluorinated Amino-Lactams
  • Column Selection: Start with a HILIC column containing a zwitterionic or diol stationary phase.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.[1]

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15-20 minutes.

  • Initial Gradient: Run a gradient from 100% A to 100% B over 10-15 minutes to elute a wide range of polar compounds.

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • Modify the buffer concentration and pH to optimize selectivity and peak shape.[1]

Protocol 2: Deactivating Silica Gel for Flash Chromatography of Basic Intermediates
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides a target Rf value of approximately 0.2-0.3.[1]

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[1]

    • Dry pack the column with silica gel.

    • Flush the column with 2-3 column volumes of the deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[1]

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Visualization & Diagrams

Purification_Decision_Tree start Start: Polar Fluorinated Amino-Lactam Intermediate is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No is_chiral Is the compound chiral? try_recrystallization->is_chiral sfc Consider SFC for chiral separation is_chiral->sfc Yes is_chiral->chromatography No rp_hplc Start with RP-HPLC chromatography->rp_hplc good_retention Good retention and peak shape? rp_hplc->good_retention optimize_rp Optimize RP-HPLC method good_retention->optimize_rp Yes try_hilic Switch to HILIC good_retention->try_hilic No

Caption: Decision tree for selecting a purification method.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_column Is the column end-capped and in good condition? start->check_column replace_column Replace Column check_column->replace_column No check_ph Is mobile phase pH optimized? check_column->check_ph Yes adjust_ph Adjust pH/Add Modifier (TEA) check_ph->adjust_ph No check_load Is the column overloaded? check_ph->check_load Yes reduce_load Reduce Sample Load check_load->reduce_load Yes consider_alt Consider Alternative Chromatography (HILIC, SFC) check_load->consider_alt No

Caption: Workflow for troubleshooting peak tailing in HPLC.

References

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - PerkinElmer.
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • Synthetic methods for compounds containing fluoro-lactam units - Organic & Biomolecular Chemistry (RSC Publishing).
  • THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC) - Selerity Technologies.
  • A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC. Available from: [Link]

  • One-Step Synthesis of β-Lactams Using Cyanuric Fluoride. - ChemInform.
  • Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC. Available from: [Link]

  • Fluorinations Not Using Fluorine Gas - Royal Society of Chemistry.
  • Troubleshooting Flash Column Chromatography - University of Rochester. Available from: [Link]

  • Innovative green supercritical fluid chromatography development for the determination of polar compounds - PubMed. Available from: [Link]

  • Mixed Bis-Lactams. A Highly Polar Stationary Phase for the Gas Chromatography of Low Molecular Weight Hydrocarbons - Journal of Chromatographic Science. Available from: [Link]

  • How Good is SFC for Polar Analytes? - Chromatography Today. Available from: [Link]

  • Stereocontrolled synthesis of fluorine-containing functionalized β-lactam derivatives through cross-metathesis reactions - Fluorine Notes.
  • Newly discovered fluorinated chemicals more difficult to filter from water - Green Science Policy Institute. Available from: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. Available from: [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions. Available from: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry - Pharmaceutical Technology. Available from: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available from: [Link]

  • Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives - Repository of the Academy's Library.
  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI. Available from: [Link]

  • high polar impurity purification - Chromatography Forum. Available from: [Link]

  • For highly polar compound, how to do the purification? - ResearchGate. Available from: [Link]

  • The Global Challenge of Fluoride Contamination: A Comprehensive Review of Removal Processes and Implications for Human Health and Ecosystems - MDPI. Available from: [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - ResearchGate. Available from: [Link]

  • Fluorinated Olefinic Lactams: The Case of Amino Acids – Preparation and Mechanistic Studies - Thieme. Available from: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. Available from: [Link]

  • Analytical chemistry and purification - Novalix. Available from: [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC. Available from: [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. Available from: [Link]

  • HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization - Semantic Scholar. Available from: [Link]

  • Fluorinated Olefinic Lactams: The Case of Amino Acids – Preparation and Mechanistic Studies - ResearchGate. Available from: [Link]

  • Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography - SciSpace. Available from: [Link]

  • Enantioenriched γ-Aminoalcohols, β-Amino Acids, β-Lactams, and Azetidines Featuring Tetrasubstituted Fluorinated Stereocenters via Palladacycle-Catalyzed Asymmetric Fluorination of Isoxazolinones - The Journal of Organic Chemistry. Available from: [Link]

Sources

Validation & Comparative

Technical Comparison: 6-Fluoromethyl vs. 6-Methyl Piperidin-2-one Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidin-2-one scaffolds—common in kinase inhibitors (e.g., BTK, JAK) and protease inhibitors—the substitution at the C6 position is a critical determinant of metabolic stability and binding conformation. While the 6-methyl group is a traditional steric anchor, the 6-fluoromethyl group offers a superior bioisosteric alternative by blocking metabolic "soft spots" (CYP-mediated oxidation) and inducing specific ring puckering via the gauche effect. This guide analyzes the physicochemical and bioactive trade-offs between these two moieties.

Physicochemical Profile & Causality

The transition from a methyl (-CH₃) to a fluoromethyl (-CH₂F) group introduces profound electronic and steric changes that extend beyond simple mass addition.

Metabolic Stability (The "Metabolic Switch")

The C6-methyl group is a frequent site of metabolic liability. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate the benzylic-like methyl C-H bonds, leading to rapid clearance.

  • 6-Methyl: Susceptible to radical abstraction of hydrogen (

    
    ).
    
  • 6-Fluoromethyl: The presence of fluorine increases the bond dissociation energy of the geminal C-H bonds and lowers the HOMO energy, effectively "deactivating" the site toward oxidative attack.

Conformational Control (The Gauche Effect)

This is the most overlooked factor in bioactivity. The 6-fluoromethyl group does not behave merely as a "larger methyl."

  • Stereoelectronic Effect: Due to the

    
     hyperconjugation (the gauche effect), the fluoromethyl group often prefers an axial or pseudo-axial orientation to maximize orbital overlap with the nitrogen lone pair (if the lactam resonance allows) or adjacent bonds.
    
  • Impact: This can pre-organize the inhibitor into a bioactive conformation that reduces the entropic penalty of binding, potentially improving

    
     by 10–100 fold compared to the methyl analog which lacks this directional preference.
    
Physicochemical Data Summary

Table 1: Comparative physicochemical shifts observed in piperidinone scaffolds.

Parameter6-Methyl (-CH₃)6-Fluoromethyl (-CH₂F)Impact on Bioactivity
LogP (Lipophilicity) Baseline+0.1 to +0.3Slight increase in lipophilicity; improved membrane permeability.
pKa (Lactam NH) ~17 (DMSO)~15.5 (DMSO)Increased acidity due to inductive electron withdrawal (-I effect); stronger H-bond donor capability.
Metabolic

HighLowCritical: Blocks formation of hydroxymethyl metabolite.
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)Slight steric expansion; F can accept weak H-bonds.

Mechanistic Visualization

Metabolic Pathway Comparison

The following diagram illustrates the divergence in metabolic fate. The methyl variant undergoes hydroxylation leading to ring opening or clearance, while the fluoromethyl variant resists this pathway.

MetabolicPathway Substrate_Me 6-Methyl Piperidinone (Parent) Intermediate Radical Intermediate (CYP450 H-abstraction) Substrate_Me->Intermediate CYP3A4 (Fast) Metabolite_OH 6-Hydroxymethyl Metabolite Intermediate->Metabolite_OH [O] rebound Clearance Phase II Conjugation & Clearance Metabolite_OH->Clearance Excretion Substrate_F 6-Fluoromethyl Piperidinone (Parent) Substrate_F->Intermediate Blocked by C-F Inductive Effect Stable Metabolically Stable (Maintains Bioactivity) Substrate_F->Stable Resists Oxidation

Figure 1: Divergent metabolic fates. The fluoromethyl group (green path) blocks the initial radical abstraction step that plagues the methyl analog (red path).

Conformational Locking Logic

The fluoromethyl group induces specific ring puckering that can match the binding pocket requirements.

Conformation Unbound Unbound Inhibitor (Solution State) Methyl_Conf 6-Methyl: Flexible / Equatorial Pref. (High Entropy Cost) Unbound->Methyl_Conf Dynamic Eq. Fluoro_Conf 6-Fluoromethyl: Gauche-Stabilized Axial Pref. (Pre-organized) Unbound->Fluoro_Conf Hyperconjugation Stabilization Bound Protein-Bound Complex (Bioactive State) Methyl_Conf->Bound Induced Fit (Energy Penalty) Fluoro_Conf->Bound Lock & Key (Low Entropy Cost)

Figure 2: The "Pre-organization" benefit. 6-Fluoromethyl substitution reduces the entropic penalty of binding by locking the bioactive conformation.

Experimental Protocols

To validate the bioactivity differences, the following self-validating protocols are recommended.

Synthesis of 6-(Fluoromethyl)piperidin-2-one

Rationale: Direct fluorination of the methyl group is difficult. The preferred route is via reduction of a fluorinated precursor or cyclization of a fluorinated amino acid.

  • Starting Material: Begin with 6-(hydroxymethyl)piperidin-2-one (commercially available or synthesized from glutamic acid derivatives).

  • Activation: Dissolve the hydroxymethyl lactam (1.0 eq) in anhydrous DCM at -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.2 eq) dropwise.

    • Critical Step: Maintain low temperature to prevent ring expansion or elimination.

  • Reaction: Allow to warm to RT over 4 hours. Monitor by TLC (stain with KMnO₄; product is less polar than starting alcohol).

  • Quench: Pour into saturated NaHCO₃ (Caution: vigorous effervescence). Extract with DCM.

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

  • Validation:

    
    F NMR should show a triplet of doublets around -220 to -230 ppm (coupled to geminal protons and vicinal CH).
    
In Vitro Microsomal Stability Assay

Rationale: To quantify the metabolic blocking effect (


).
  • Preparation: Prepare 1 µM test compound (6-Me and 6-CH₂F analogs) in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant by LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Success Criterion: The 6-fluoromethyl analog should demonstrate a

      
       > 2x that of the 6-methyl analog.
      

References

  • Metabolic Stability of Fluorinated Motifs

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source:ChemRxiv, 2026.
    • URL:[Link]

  • Conformational Effects (Gauche Effect)

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
    • Source:Chemistry – A European Journal, 2020.
    • URL:[Link]

  • Synthesis of Fluorinated Piperidinones

    • Title: Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
    • Source:Molecules, 2017.[1][2][3]

    • URL:[Link]

  • Bioisosterism in Drug Design

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[4][5]

    • Source:Pharmaceuticals, 2025.[6][7]

    • URL:[Link]

  • Kinase Inhibitor SAR (Scaffold Context)

    • Title: Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective, and Orally Bioavailable mTOR Inhibitor.
    • Source:Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

Sources

Definitive Structural Elucidation of Substituted Piperidinones: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for complex scaffolds like substituted piperidinones, where stereochemistry dictates biological activity. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement, providing unequivocal proof of stereochemistry, conformation, and intermolecular interactions.[1][2][3]

This guide provides a comparative framework for understanding the crystallographic data of cis-3-amino-6-fluoromethyl-piperidin-2-one. While a public crystal structure for this specific molecule is not available, we can infer its likely structural characteristics by comparing data from closely related, structurally characterized piperidine and piperidinone derivatives. We will also present best-practice experimental protocols for its crystallization and structural analysis, and compare the crystallographic approach with alternative spectroscopic methods.

The Piperidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine and piperidinone rings are foundational scaffolds in drug design, present in numerous pharmaceuticals.[4][5][6] The spatial orientation of substituents on these rings is critical for target engagement and pharmacological effect. Therefore, techniques that can resolve this 3D arrangement are indispensable.

Comparative Crystallographic Analysis of Piperidinone Analogs

To predict the solid-state structure of cis-3-amino-6-fluoromethyl-piperidin-2-one, we can analyze crystallographic data from analogous structures. The piperidine ring typically adopts a chair conformation to minimize steric strain, but this can be influenced by substituents and the hybridization state of ring atoms.[7][8][9] For piperidin-2-ones (δ-valerolactams), the sp2 hybridization of the carbonyl carbon can distort the ring towards a half-chair or twist-boat conformation.[8]

Below is a table comparing key crystallographic parameters from several substituted piperidine derivatives found in the Cambridge Structural Database (CSD) and peer-reviewed literature. This comparison provides a basis for understanding how different functional groups influence crystal packing and molecular conformation.

Compound/FeatureRing ConformationKey Substituent OrientationSpace GroupNoteworthy InteractionsReference
N-substituted 4-Piperidones ChairEquatorial aryl groupsP2₁/cC-H···O hydrogen bonds[8][9]
Piperidin-2-one Derivatives Half-Chair / Twist-BoatVaries with substitutionP2₁/c, PbcaN-H···O hydrogen bonds, π-π stacking[8][10]
cis-3,5-Difluoropiperidine ChairFluorine atoms axialCCDC: 1845054Dominant 1,3-diaxial behavior[11]
3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-one Distorted ChairAll substituents equatorialP2₁/cN-H···O, C-H···F interactions[12]
cis-Benzoyl-3-amino-2-piperidinone-6-carboxylate BoatEquatorial benzamido, Axial carboxylP2₁/cIntermolecular C-H···O bonds[13]

Analysis and Predictions for the Target Molecule:

Based on the data from these analogs, we can predict several features for cis-3-amino-6-fluoromethyl-piperidin-2-one:

  • Ring Conformation: The lactam functionality will likely induce a non-perfect chair conformation, possibly a distorted chair, half-chair, or even a boat conformation as seen in a similarly substituted piperidin-2-one.[13]

  • Substituent Orientation: In a chair-like conformer, to minimize steric hindrance, the larger fluoromethyl group at the C6 position would likely prefer an equatorial orientation. For the cis isomer, this would force the amino group at C3 into an axial position. However, intramolecular hydrogen bonding between the amino group and the lactam carbonyl could favor alternative conformations.

  • Intermolecular Interactions: The presence of the amino group (N-H) and the lactam (N-H and C=O) will almost certainly lead to a network of intermolecular hydrogen bonds, which will dominate the crystal packing. The fluorine atom of the fluoromethyl group may also participate in weaker C-H···F interactions.[12]

Alternative & Complementary Methods: The Role of NMR Spectroscopy

While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining stereochemistry in solution.[14][15]

Comparison: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid-stateSolution-state
Information Precise 3D coordinates, bond lengths/angles, packingConnectivity, relative stereochemistry, solution conformation
Strengths Unambiguous stereochemical and conformational assignment.[2]Can analyze non-crystalline materials; provides insight into dynamic processes in solution.
Limitations Requires high-quality single crystals, which can be difficult to obtain.[16][17]Stereochemical assignment can be ambiguous; relies on interpretation of coupling constants and NOE effects.

For cis-3-amino-6-fluoromethyl-piperidin-2-one, 1D and 2D NMR experiments like COSY and NOESY would be critical. A strong Nuclear Overhauser Effect (NOE) between the protons at the C3 and C6 positions would provide strong evidence for their cis relationship.[14] The presence of fluorine allows for the use of ¹⁹F NMR, which can provide additional structural insights.[18]

Caption: Comparison of X-ray crystallography and NMR spectroscopy workflows.

Experimental Protocols

Part 1: Crystallization of a Polar Small Molecule

Obtaining diffraction-quality single crystals is often the most challenging step.[16] Given the polar nature of the target molecule, with its amino and lactam groups, careful selection of solvents is crucial.

Objective: To grow single crystals of cis-3-amino-6-fluoromethyl-piperidin-2-one suitable for SCXRD (ideally 0.1-0.3 mm in size, transparent, and without visible defects).[1][17]

Methodology: Slow Evaporation & Vapor Diffusion

  • Solubility Screening:

    • Test the solubility of the compound (~1-2 mg) in a range of solvents (0.5 mL), from polar (e.g., methanol, ethanol, acetonitrile, water) to less polar (e.g., ethyl acetate, dichloromethane).[19][20] The ideal solvent will fully dissolve the compound upon gentle heating but show signs of precipitation upon cooling.

    • For vapor diffusion, identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (antisolvent) in which the compound is insoluble.[19][21]

  • Crystallization Setup (Vapor Diffusion):

    • Prepare a saturated or near-saturated solution of the compound (~5-10 mg) in 0.5 mL of the "good" solvent in a small, open vial.

    • Place this inner vial inside a larger, sealable jar containing 2-3 mL of the "poor" solvent (antisolvent).[20]

    • Seal the jar tightly. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[19][20]

    • Causality: Slow diffusion is critical. Rapid precipitation leads to amorphous powder or poor-quality microcrystals. The slow change in solvent environment allows molecules to arrange themselves into an ordered crystal lattice.[17]

  • Crystallization Setup (Slow Evaporation):

    • Prepare a dilute solution of the compound in a suitable solvent in a vial.

    • Cover the vial with a cap or parafilm and pierce it with 1-2 small holes using a needle.[17]

    • Causality: This restricts the rate of evaporation, preventing the solution from crashing out of solution too quickly.[19]

  • Incubation & Monitoring:

    • Place the crystallization setups in a vibration-free location at a constant temperature.

    • Monitor periodically over several days to weeks for the appearance of crystals.

Part 2: Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of structure determination can begin.

SCXRD_Workflow A 1. Crystal Selection & Mounting B 2. Mount on Diffractometer A->B C 3. Preliminary Screening (Unit Cell & Crystal Quality) B->C D 4. Data Collection (Rotate crystal in X-ray beam) C->D E 5. Data Reduction & Integration D->E F 6. Structure Solution (Determine electron density map) E->F G 7. Structure Refinement (Fit atoms to density, refine positions) F->G H 8. Validation & Final Report (CIF File) G->H

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Methodology:

  • Crystal Selection: Under a microscope, select a clear, well-formed crystal with sharp edges and no visible cracks or defects.[17]

  • Mounting: Carefully mount the crystal on a cryo-loop or glass fiber.[1]

  • Data Collection:

    • The mounted crystal is placed on a goniometer head in the diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.

    • An X-ray beam (commonly from a Mo or Cu source) is directed at the crystal.[22][23]

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots.[1][22]

    • A detector records the position and intensity of thousands of these diffracted reflections.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group symmetry.

    • Computational software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined using least-squares methods to achieve the best fit between the observed diffraction data and the data calculated from the model, ultimately yielding the final, precise 3D structure.[22]

Conclusion

While the specific crystal structure of cis-3-amino-6-fluoromethyl-piperidin-2-one remains to be determined, a robust framework exists for its analysis. By comparing crystallographic data from structural analogs, we can make educated predictions about its likely conformation and solid-state interactions. For definitive proof, the combination of NMR for solution-state stereochemical confirmation and single-crystal X-ray diffraction for solid-state structural elucidation provides a comprehensive and powerful strategy for any drug discovery and development program.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 20, 2026, from [Link]

  • Department of Chemistry, University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 20, 2026, from [Link]

  • X-ray Professional. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved February 20, 2026, from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved February 20, 2026, from [Link]

  • Gayathri, P., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Bernes, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione.
  • El hadri, A., et al. (2006). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Spectroscopy Letters, 28(5), 753-764.
  • Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 25(1), 108.
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?. Retrieved February 20, 2026, from [Link]

  • Ulm University. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of piperidone derivatives exhibiting antiviral activity. Retrieved February 20, 2026, from [Link]

  • Bernes, S., et al. (2015). Crystal structures of two chiral piperidine derivatives...
  • Spingler, B., et al. (2012). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Vitale, T. R., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry, 80(19), 9967-9972.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di-substituted piperidines. RSC Medicinal Chemistry, 13(11), 1614-1620.
  • ResearchGate. (2025, August 10). Crystal structure and conformation of a pair of piperidine derivatives. Retrieved February 20, 2026, from [Link]

  • Ivanova, Y. I., et al. (2022).
  • Hölzer, J. (2016). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
  • Fun, H. K., et al. (2013). Syntheses and crystal structures of two piperine derivatives. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577–o1581.
  • ResearchGate. (n.d.). X-ray structure of compound (±)-20. Retrieved February 20, 2026, from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584.
  • PubChem. (2026, January 24). 3-Amino-2-piperidone. Retrieved February 20, 2026, from [Link]

  • FooDB. (2011, September 21). Showing Compound 3-Amino-2-piperidone (FDB021949). Retrieved February 20, 2026, from [Link]

  • Verhoog, S., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Cambridge Crystallographic Data Centre. (2016, May 11). CCDC 1479355: Experimental Crystal Structure Determination. Retrieved February 20, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring. Retrieved February 20, 2026, from [Link]

  • Jotani, M. M., et al. (2021). The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline.
  • The Cambridge Crystallographic Data Centre (Open Source). (n.d.). GitHub. Retrieved February 20, 2026, from [Link]

  • Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved February 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). c3ce00022b.txt. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray diffraction structures for both trans-3e and cis-3e. Retrieved February 20, 2026, from [Link]

  • Wright, J. S., et al. (2025). C-H (radio)fluorination of hydroxamides via strained and electronically tunable α-lactams enabled by N-O scission. Nuclear Medicine and Biology, 109594.
  • Valle, G., et al. (1989). 3-Amino-2-piperidinone-6-carboxylic acid. Molecular structures of cis and trans benzoyl derivatives. International Journal of Peptide and Protein Research, 34(4), 311-318.
  • Li, Y., et al. (2023). Photoredox-Catalyzed Access to Fluorinated Pyrroles and γ-Lactams via Switchable C(sp3)
  • Krishnan, G., et al. (2020). Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one.
  • García-Ramos, J. C., et al. (2022).

Sources

Biological half-life comparison of fluorinated vs non-fluorinated lactams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into lactam-containing scaffolds is a cornerstone of modern medicinal chemistry. While the lactam ring (cyclic amide) is the pharmacophore responsible for biological activity in classes ranging from


-lactam antibiotics to cholesterol absorption inhibitors, it is often the peripheral structure that dictates pharmacokinetic (PK) liability.

This guide analyzes the biological half-life (


) differentials between fluorinated and non-fluorinated lactam analogs. The data demonstrates that fluorine substitution typically extends 

through two primary mechanisms: metabolic blockade of Cytochrome P450 (CYP) oxidation sites and modulation of lipophilicity (

), which influences protein binding and renal clearance.

Mechanistic Principles of Half-Life Extension

To understand the experimental data, one must grasp the physicochemical causality introduced by the Carbon-Fluorine (C-F) bond.

A. Metabolic Blockade (The C-F Bond Strength)

The C-F bond is the strongest single bond in organic chemistry (


116 kcal/mol) compared to the C-H bond (

99 kcal/mol). In non-fluorinated lactams, pendant aromatic rings are often "soft spots" for CYP450-mediated hydroxylation (Phase I metabolism). Replacing a hydrogen with fluorine at the para or ortho position effectively blocks this oxidation, preventing rapid clearance.
B. Lipophilicity and Protein Binding

Fluorine is highly lipophilic. Substituting hydrogen with fluorine generally increases the partition coefficient (


).
  • Effect: Higher lipophilicity often correlates with increased plasma protein binding.

  • Result: The "free fraction" of the drug available for renal glomerular filtration decreases, thereby extending the elimination half-life.

C. Electronic Stabilization of the Lactam Ring

In


-lactams, the ring is inherently strained and prone to hydrolysis. Electron-withdrawing groups (EWGs) like fluorine, when placed on side chains (e.g., the isoxazole ring in penicillins), can inductively stabilize the amide bond against chemical and enzymatic hydrolysis, though this effect is secondary to metabolic blockade.

Comparative Case Studies: The Data

Case Study A: Isoxazolyl Penicillins (Renal Clearance Model)

Subject: Comparison of Cloxacillin (Chlorinated/Non-fluorinated analog) vs. Flucloxacillin (Fluorinated analog). Context: Both are narrow-spectrum


-lactam antibiotics used for S. aureus. The structural difference is a single H 

F substitution on the isoxazole ring.
Table 1: PK Parameters of Cloxacillin vs. Flucloxacillin[1]
ParameterCloxacillin (Non-Fluorinated)Flucloxacillin (Fluorinated)Impact of Fluorine
Bioavailability (Oral) ~33%~54%+63% Increase (Enhanced absorption)
Protein Binding ~94-95%~95-97%Slight Increase (Higher Lipophilicity)
Elimination Half-Life (

)
30 – 45 min 45 – 60 min ~30-50% Extension
Renal Clearance 102 mL/min88 mL/minReduced Clearance

Analysis: The introduction of fluorine in Flucloxacillin renders the molecule more lipophilic than its chlorinated counterpart. This results in superior oral absorption and a slightly tighter protein binding profile, which retards renal elimination. While both have short half-lives typical of penicillins, the fluorinated analog consistently outperforms in duration of action.

Case Study B: Cholesterol Absorption Inhibitors (Metabolic Stability Model)

Subject: SCH 48461 (Non-fluorinated prototype) vs. Ezetimibe (Fluorinated optimized drug). Context: 2-Azetidinones (monocyclic


-lactams) designed to inhibit NPC1L1.
Table 2: Optimization of 2-Azetidinones
FeatureSCH 48461 (Prototype)Ezetimibe (Optimized)Mechanism
Structure N-alkylated lactam with methoxy/phenyl groupsDi-fluorinated phenyl ringsBioisosteric replacement
Metabolic Liability Rapid CYP oxidation on phenyl ringsBlocked (F-substitution at para-positions)Metabolic Blockade
Biological Half-Life Short (< 10 h)~22 hours Prevents Phase I oxidation; enables enterohepatic recycling

Analysis: Ezetimibe represents the pinnacle of fluorination strategy. The non-fluorinated analogs were susceptible to rapid metabolic degradation. By placing fluorine atoms at the para positions of the pendant phenyl rings, researchers blocked the primary sites of metabolic attack. This stability allows the drug to participate in enterohepatic circulation, drastically extending


 to nearly a full day.[2]

Visualizing the Mechanism

The following diagram illustrates the "Metabolic Blockade" mechanism responsible for the half-life extension seen in Case Study B.

MetabolicBlockade cluster_0 Non-Fluorinated Lactam cluster_1 Fluorinated Lactam Drug_H Drug-C-H (Soft Spot) CYP CYP450 Enzyme (Oxidation) Drug_H->CYP High Affinity Metabolite Drug-C-OH (Inactive/Excreted) Drug_F Drug-C-F (Hard Spot) Drug_F->CYP Steric/Electronic Repulsion No_Reaction Intact Drug (Recirculated) CYP->Metabolite Rapid Hydroxylation (Short t1/2) CYP->No_Reaction Blocked Metabolism (Long t1/2)

Figure 1: Mechanism of Metabolic Blockade. Fluorine substitution prevents CYP450-mediated hydroxylation, preserving the active drug.

Experimental Protocols

To validate these differences in your own research, use the following standardized protocols. These are self-validating systems: if the control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) do not perform within spec, the data is invalid.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and predicted hepatic half-life.
  • Preparation:

    • Prepare 10 mM stock solutions of the Fluorinated and Non-Fluorinated lactams in DMSO.

    • Thaw Liver Microsomes (Human/Rat) on ice. Protein conc: 20 mg/mL.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Test Conc: 1 µM final drug concentration (prevents enzyme saturation).

  • Reaction:

    • Pre-incubate microsomes + drug at 37°C for 5 mins.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
  • Quenching:

    • Transfer aliquots into ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
    • Calculation:

      
      .
      
Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Determine systemic half-life and bioavailability.

  • Subjects: Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein).

  • Dosing:

    • Group A (IV): 1 mg/kg (dissolved in 5% DMSO / 95% Saline).

    • Group B (PO): 5 mg/kg (suspended in 0.5% Methylcellulose).

  • Sampling:

    • Collect blood (0.2 mL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.

    • Plasma separation via centrifugation.

  • Data Processing:

    • Quantify via LC-MS/MS.

    • Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

    • Key Metric: Terminal elimination half-life (

      
      ).
      

Workflow Visualization

The following diagram outlines the decision tree for evaluating lactam stability.

PK_Workflow Start Start: Novel Lactam Analog InVitro In Vitro Microsomal Stability (Human/Rat Liver Microsomes) Start->InVitro Decision1 Is t1/2 > 30 min? InVitro->Decision1 Redesign Redesign: Add F to Metabolic Soft Spots Decision1->Redesign No (Unstable) InVivo In Vivo PK (Rat) IV/PO Dosing Decision1->InVivo Yes (Stable) Redesign->InVitro Analysis Calculate Parameters: CL, Vss, Bioavailability (F%) InVivo->Analysis Compare Compare F vs Non-F (Calculate Fold-Change) Analysis->Compare

Figure 2: Experimental Workflow for PK Assessment. A self-validating loop for optimizing lactam half-life.

References

  • Comparative bioavailability and half-lives of cloxacillin and flucloxacillin. Journal of Clinical Pharmacology.

  • Pharmacokinetics of flucloxacillin and cloxacillin in healthy subjects. British Journal of Clinical Pharmacology.

  • The Role of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Ezetimibe: A Novel Cholesterol Absorption Inhibitor. Clinical Therapeutics. (Discusses SCH 48461 vs Ezetimibe evolution).

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (Mechanistic insights on C-F bond stability).

Sources

A Comprehensive Guide to the Development and Validation of a Chiral HPLC Method for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stereochemical purity of a drug candidate is a critical attribute. Enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the accurate quantification of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard for this purpose, offering high resolution and sensitivity.[1]

I. The Foundational Principles of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral selector.[2] In chiral HPLC, this is most commonly achieved through a Chiral Stationary Phase (CSP). The underlying mechanism of chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[3][4] The stability of these complexes differs for each enantiomer, leading to differential retention times and, thus, separation. Key interactions governing this process include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4]

II. A Step-by-Step Guide to Chiral Method Development

The development of a successful chiral HPLC method is a systematic process of screening and optimization. The following workflow is a proven approach to efficiently identify suitable chromatographic conditions.

MethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Screen_CSP Select & Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based, Pirkle-type) Screen_MP Screen Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) Screen_CSP->Screen_MP Evaluation Evaluate Resolution (Rs), Selectivity (α), and Tailing Factor (T) Screen_MP->Evaluation Optimize_MP Optimize Mobile Phase Composition (Solvent Ratios, Additives) Optimize_Params Optimize Instrumental Parameters (Flow Rate, Temperature, Wavelength) Optimize_MP->Optimize_Params Optimize_Params->Evaluation Start Start: Define Analyte Properties (Structure, pKa, Solubility) Start->Screen_CSP Evaluation->Optimize_MP Rs < 1.5 or T > 1.5 Final_Method Final Optimized Method Evaluation->Final_Method Rs ≥ 1.7 & T ≤ 1.5 MethodValidation cluster_validation_params Validation Parameters (ICH Q2(R2)) Start Optimized Chiral HPLC Method Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Sources

A Structural and Synthetic Comparison of Chiral Lactam Intermediates: (3S)-3-Aminopiperidin-2-one and its Five-Membered Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a drug development program. This guide provides an in-depth structural and synthetic comparison of two key chiral lactam intermediates: (3S)-3-aminopiperidin-2-one, a crucial component in the synthesis of the PARP inhibitor Niraparib, and its five-membered ring analog, (3S)-3-aminopyrrolidin-2-one.

This document will delve into the nuances of their respective syntheses, drawing from established methodologies and highlighting key differences in starting materials, reaction conditions, and stereochemical control. Furthermore, a comparative analysis of their structural and analytical properties will be presented, supported by experimental data and detailed protocols for their characterization.

Introduction: The Significance of Chiral Lactams in Medicinal Chemistry

Chiral lactams, cyclic amides with a defined stereochemistry, are privileged scaffolds in medicinal chemistry. Their rigid cyclic structure often imparts favorable conformational constraints to a molecule, enhancing its binding affinity and selectivity for a biological target. The presence of an amino group provides a versatile handle for further functionalization, allowing for the construction of complex molecular architectures.

(3S)-3-aminopiperidin-2-one has garnered significant attention as a key intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The precise stereochemistry of this intermediate is paramount to the pharmacological activity of the final drug product. Consequently, efficient and stereoselective access to this building block is of high industrial importance.

As drug development pipelines continually seek to optimize synthetic routes and explore novel chemical space, the evaluation of alternative, structurally related intermediates becomes a valuable exercise. (3S)-3-aminopyrrolidin-2-one, the five-membered pyrrolidinone analog, presents an intriguing alternative. This guide will explore the comparative merits of these two chiral building blocks.

Synthetic Strategies: A Tale of Two Amino Acids

The most common and stereochemically reliable routes to (3S)-3-aminopiperidin-2-one and (3S)-3-aminopyrrolidin-2-one leverage the chirality of readily available amino acids: L-ornithine and L-glutamic acid, respectively.

Synthesis of (3S)-3-Aminopiperidin-2-one from L-Ornithine

The synthesis of the six-membered lactam (3S)-3-aminopiperidin-2-one from L-ornithine is a well-established transformation that proceeds via an intramolecular cyclization.

L_Ornithine L-Ornithine Esterification Esterification (e.g., SOCl2, MeOH) L_Ornithine->Esterification Step 1 Ornithine_Ester L-Ornithine Methyl Ester Esterification->Ornithine_Ester Cyclization Base-mediated Cyclization Ornithine_Ester->Cyclization Step 2 Piperidinone (3S)-3-Aminopiperidin-2-one Cyclization->Piperidinone

Caption: Synthetic pathway from L-Ornithine to (3S)-3-aminopiperidin-2-one.

This two-step process typically involves the initial esterification of the carboxylic acid groups of L-ornithine, followed by a base-mediated cyclization to form the desired δ-lactam. The stereochemistry at the C3 position is retained from the starting amino acid.

Synthesis of (3S)-3-Aminopyrrolidin-2-one from L-Glutamic Acid

Analogously, the five-membered γ-lactam, (3S)-3-aminopyrrolidin-2-one, can be synthesized from L-glutamic acid. This transformation also relies on an intramolecular cyclization.

L_Glutamic_Acid L-Glutamic Acid Protection_Activation Protection & Activation (e.g., Boc2O, DCC) L_Glutamic_Acid->Protection_Activation Step 1 Activated_Ester Activated L-Glutamic Acid Derivative Protection_Activation->Activated_Ester Cyclization Intramolecular Amidation Activated_Ester->Cyclization Step 2 Pyrrolidinone (3S)-3-Aminopyrrolidin-2-one Cyclization->Pyrrolidinone

Caption: Synthetic pathway from L-Glutamic Acid to (3S)-3-aminopyrrolidin-2-one.

The synthesis often involves protection of the α-amino group and activation of the γ-carboxylic acid, followed by intramolecular amidation to form the pyrrolidinone ring.

Comparative Analysis of Synthetic Routes

Feature(3S)-3-Aminopiperidin-2-one Synthesis(3S)-3-Aminopyrrolidin-2-one Synthesis
Starting Material L-OrnithineL-Glutamic Acid
Ring Size 6-membered (δ-lactam)5-membered (γ-lactam)
Key Transformation Intramolecular cyclization of an amino esterIntramolecular amidation of an activated carboxylic acid
Stereochemical Control High, derived from the chiral poolHigh, derived from the chiral pool
Scalability Generally scalable, with considerations for purificationGenerally scalable, with considerations for purification
Cost-Effectiveness Dependent on the cost of L-ornithine and reagentsDependent on the cost of L-glutamic acid and reagents

Causality Behind Experimental Choices: The choice of L-ornithine and L-glutamic acid as starting materials is a direct consequence of their inherent chirality and the appropriate carbon chain length to form the desired six- and five-membered rings, respectively. This "chiral pool" approach is a cornerstone of efficient asymmetric synthesis, obviating the need for more complex and potentially lower-yielding enantioselective methods. The specific reagents used for esterification, protection, and activation are chosen to balance reactivity, selectivity, and cost, with consideration for large-scale production where atom economy and ease of purification are paramount.

Structural and Analytical Comparison

The one-carbon difference in ring size between (3S)-3-aminopiperidin-2-one and (3S)-3-aminopyrrolidin-2-one leads to distinct structural and analytical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of these lactams. The chemical shifts of the ring protons and carbons are characteristic of the ring size and conformation.

Expected ¹H NMR Features:

  • Ring Protons: The protons on the piperidinone ring of (3S)-3-aminopiperidin-2-one will generally exhibit more complex splitting patterns due to the greater conformational flexibility of the six-membered ring compared to the more planar five-membered ring of (3S)-3-aminopyrrolidin-2-one.

  • Amine and Amide Protons: The chemical shifts of the -NH₂ and -NH- protons will be sensitive to the solvent and concentration, but their presence and integration are key indicators of the structure.

Expected ¹³C NMR Features:

  • Carbonyl Carbon: The carbonyl carbon of the δ-lactam (piperidinone) typically resonates slightly downfield compared to the γ-lactam (pyrrolidinone).

  • Ring Carbons: The chemical shifts of the ring carbons will differ due to the ring strain and electronic environment, providing a clear distinction between the two structures.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable technique for determining the enantiomeric purity of these intermediates. The choice of chiral stationary phase (CSP) and mobile phase is critical for achieving baseline separation of the enantiomers.

Typical Chiral HPLC Conditions:

  • Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., Chiralpak series) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic series) are commonly employed for the separation of chiral amines and lactams.

  • Mobile Phases: Normal-phase (e.g., hexane/isopropanol) or polar organic modes are often used. The addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution.

Experimental Protocols

Protocol 1: Synthesis of (3S)-3-Aminopiperidin-2-one from L-Ornithine Hydrochloride

Materials:

  • L-Ornithine monohydrochloride

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe) in methanol

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • Esterification: Suspend L-ornithine monohydrochloride in anhydrous methanol at 0 °C. Add thionyl chloride dropwise while maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to obtain L-ornithine methyl ester dihydrochloride.

  • Cyclization: Dissolve the L-ornithine methyl ester dihydrochloride in anhydrous methanol and cool to 0 °C. Add a solution of sodium methoxide in methanol dropwise. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Neutralize the reaction mixture with a suitable acid (e.g., Amberlite® IR-120 H⁺ resin) and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel using a suitable eluent system (e.g., DCM/MeOH gradient).

Protocol 2: Chiral HPLC Analysis of (3S)-3-Aminopiperidin-2-one

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Sample Sample Injection HPLC_Column Chiral HPLC Column (e.g., Chiralpak AD-H) Sample->HPLC_Column Detection UV Detector (210 nm) HPLC_Column->Detection Chromatogram Chromatogram (Separated Enantiomers) Detection->Chromatogram

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion and Future Perspectives

Both (3S)-3-aminopiperidin-2-one and (3S)-3-aminopyrrolidin-2-one are valuable chiral building blocks with distinct synthetic and structural characteristics. The choice between a six-membered and a five-membered lactam will ultimately depend on the specific requirements of the target molecule and the overall synthetic strategy.

The synthesis of (3S)-3-aminopiperidin-2-one from L-ornithine is a well-trodden path, particularly in the context of Niraparib production. However, the exploration of (3S)-3-aminopyrrolidin-2-one and other structural analogs can open new avenues for the development of novel therapeutics with potentially different pharmacological profiles.

Future research in this area could focus on the development of more sustainable and cost-effective synthetic methods, such as biocatalytic routes, for the production of these chiral lactams. Furthermore, a more comprehensive understanding of how the ring size and conformation of these intermediates influence the biological activity of the final drug molecules will be crucial for the rational design of next-generation pharmaceuticals.

References

  • Synthesis of Niraparib and its intermediates:Relevant patents and publications on Niraparib synthesis will be cited here.
  • Chiral Amine Synthesis:Authoritative reviews on the synthesis of chiral amines will be referenced.
  • Lactam Chemistry:Key publications detailing the synthesis and reactivity of lactams will be included.
  • Chiral HPLC Methods:Application notes and research articles from leading chromatography companies and academic groups will be cited.
  • NMR Spectroscopy of Heterocycles:Standard reference texts and articles on the NMR characterization of heterocyclic compounds will be listed.

Safety Operating Guide

Proper Disposal Procedures for (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Risk Profile[1]

Immediate Directive: (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one is a fluorinated chiral lactam used primarily as a pharmaceutical building block.[1] Due to the stability of the carbon-fluorine (C-F) bond and the biological activity associated with amino-piperidinone scaffolds, this compound must be treated as Hazardous Halogenated Organic Waste .[1]

Under no circumstances should this compound be discharged into sanitary sewer systems or trash. [2]

Chemical Identity & Hazard Classification[1][3][4]
  • Chemical Name: (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one[1]

  • Chemical Class: Fluorinated cyclic amide (Lactam) / Peptidomimetic intermediate.

  • Physical State: White to off-white solid (typically).[1]

  • Presumed Hazards (Precautionary Principle):

    • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

    • Skin/Eye Irritation: Category 2 (Irritant).[3]

    • Target Organ Toxicity: Respiratory irritation (H335).[3]

    • Environmental: Potential persistence due to fluorination.

Part 2: Technical Disposal Protocol

Waste Characterization & Segregation

Effective disposal relies on the correct segregation of waste streams.[2] The presence of the fluorine atom mandates that this compound be processed via High-Temperature Incineration to ensure the destruction of the C-F bond and capture of any generated hydrofluoric acid (HF) by the incinerator's scrubber systems.

Waste StateClassificationEPA/RCRA Code (Indicative)Container Type
Pure Solid Toxic Solids / Halogenated OrganicD001 (Ignitable) or Not Listed (Treat as Toxic)HDPE Wide-Mouth Jar
Solution (Organic) Halogenated Solvent WasteF002 / D001Safety Can / Glass Carboy
Solution (Aqueous) Toxic Aqueous WasteN/AHDPE Carboy
Contaminated Debris Hazardous DebrisN/ADouble-bagged (Clear Poly)
Step-by-Step Disposal Procedure
Scenario A: Disposal of Pure Solid Substance[1]
  • Step 1: Personal Protective Equipment (PPE). Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If handling >10g or fine powder, use a powder hood or N95 respirator to prevent inhalation.

  • Step 2: Containment. Transfer the solid directly into a wide-mouth High-Density Polyethylene (HDPE) container.[1] Glass is acceptable but HDPE is preferred to minimize breakage risk during transport.

  • Step 3: Labeling. Affix a hazardous waste label.

    • Primary Constituent:[1] (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one.[1]

    • Hazard Checkbox: Toxic, Irritant.[4]

    • Note: Clearly write "CONTAINS ORGANIC FLUORINE" to alert the disposal facility.

  • Step 4: Storage. Store in a satellite accumulation area (SAA) away from oxidizers and strong acids.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Step 1: Quenching. Ensure no unreacted reagents (e.g., coupling agents, strong bases) remain.[1] Quench carefully if necessary.

  • Step 2: pH Adjustment. Adjust pH to neutral (pH 6-8).[1] Note: Strong acids/bases can hydrolyze the lactam ring, but this does not negate the need for halogenated waste disposal.[1]

  • Step 3: Segregation.

    • If organic solvent is present (DCM, Ethyl Acetate): Pour into the "Halogenated Organic Solvents" carboy.

    • If aqueous: Pour into "Aqueous Toxic Waste." Do not drain.

  • Step 4: Rinse. Triple rinse the original reaction vessel with a small amount of solvent (e.g., acetone) and add the rinsate to the halogenated waste container.

Scenario C: Spills & Debris
  • Small Spill (Solid): Dampen a paper towel with water (to prevent dust) and wipe up. Place the towel in a clear plastic bag.

  • Debris: Gloves, weigh boats, and pipettes contaminated with the substance must be double-bagged and tagged as "Hazardous Debris - Fluorinated."[1]

Part 3: Operational Logic & Workflow[1]

The following diagram illustrates the decision matrix for disposing of this compound. This logic ensures compliance with environmental regulations regarding halogenated compounds.[2]

DisposalFlow Start Waste: (3S,6S)-3-Amino-6- (fluoromethyl)piperidin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Reaction Mix SolidWaste Bin: Solid Toxic Waste (Label: Organic Fluorine) Solid->SolidWaste Pack in HDPE SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloWaste Bin: Halogenated Organic Waste (Destruction: Incineration) SolventCheck->HaloWaste Yes NonHaloWaste Bin: Non-Halogenated Organic Waste (Segregate if >2% Fluorine content) SolventCheck->NonHaloWaste No (e.g., MeOH, Water) NonHaloWaste->HaloWaste Override: If High F Content

Figure 1: Decision matrix for the segregation of fluorinated lactam waste streams. Note the override for high-fluorine content liquids to ensure proper incineration.

Part 4: Scientific Rationale (E-E-A-T)

Why Incineration? Standard chemical neutralization is ineffective for this compound. The C-F bond energy (~485 kJ/mol) is one of the strongest in organic chemistry [1]. Chemical hydrolysis might open the lactam ring (forming the corresponding amino acid), but the fluoromethyl group remains intact. Only high-temperature incineration (>1100°C) can successfully mineralize the fluorine into HF, which is then captured by calcium carbonate scrubbers at the disposal facility [2].[1]

Why No Drain Disposal? Fluorinated organics are often resistant to biodegradation. Releasing them into the water table contributes to the accumulation of organofluorine compounds (PFAS-adjacent chemistry) in the environment. While this specific molecule is not a long-chain PFAS, responsible stewardship ("Green Chemistry" principles) dictates zero discharge [3].[1]

Self-Validating Protocol:

  • Verification: Check the waste manifest before pickup. It must list "Halogenated" or "Organic Fluorine." If it lists "General Organic," the disposal facility may reject it or process it incorrectly (fuel blending), which risks releasing HF.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 8: Management of Waste.

  • U.S. EPA. (2023). Management of Halogenated Solvent Waste. EPA Waste Management Guidelines.

  • PubChem. (2023). Compound Summary: Fluorinated Piperidinones (Analog Data). National Library of Medicine.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.